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  • Product: 8-Oxa-3-thiabicyclo[5.1.0]octane(9CI)
  • CAS: 115187-02-5

Core Science & Biosynthesis

Foundational

8-Oxa-3-thiabicyclo[5.1.0]octane(9CI) chemical structure and physical properties

An In-depth Technical Guide to the Predicted Chemical Structure and Properties of 8-Oxa-3-thiabicyclo[5.1.0]octane(9CI) Abstract This technical guide provides a comprehensive theoretical and predictive analysis of the no...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Predicted Chemical Structure and Properties of 8-Oxa-3-thiabicyclo[5.1.0]octane(9CI)

Abstract

This technical guide provides a comprehensive theoretical and predictive analysis of the novel heterocyclic compound 8-Oxa-3-thiabicyclo[5.1.0]octane. As a compound with no apparent presence in current chemical literature, this document leverages established principles of organic chemistry and data from analogous structures to forecast its chemical structure, physical properties, potential synthetic pathways, and spectroscopic signature. This guide is intended for researchers, scientists, and drug development professionals who are exploring novel chemical entities and require a scientifically grounded starting point for their investigation.

Introduction and Core Directive

The exploration of novel heterocyclic scaffolds is a cornerstone of modern drug discovery and materials science. Bicyclic systems that incorporate multiple, distinct heteroatoms offer a rich three-dimensional architecture and a unique combination of chemical properties. This guide focuses on the hypothetical molecule 8-Oxa-3-thiabicyclo[5.1.0]octane, a compound for which no empirical data has been published to date.

The core directive of this whitepaper is to function as a predictive tool, enabling researchers to anticipate the characteristics of this molecule. By dissecting the constituent parts of its structure—the bicyclo[5.1.0]octane framework, the oxirane (epoxide) ring, and the thietane ring—we can construct a detailed and scientifically rigorous profile. This document will therefore serve as a foundational reference for any future synthetic and analytical efforts.

Predicted Chemical Structure and Stereochemistry

The nomenclature "8-Oxa-3-thiabicyclo[5.1.0]octane" defines a bicyclic structure wherein a cycloheptane ring is fused with a cyclopropane ring. The "8-Oxa" designation indicates an oxygen atom forming an epoxide across the C1-C7 bridge of the bicyclo[5.1.0]octane system. The "3-thia" designation places a sulfur atom at the 3-position of the seven-membered ring.

The resulting structure is a unique fusion of three distinct rings: a cycloheptane, an oxirane, and a thietane. The inherent strain of the oxirane and thietane rings is expected to be a dominant factor in the molecule's overall reactivity.

cluster_structure Predicted Structure of 8-Oxa-3-thiabicyclo[5.1.0]octane C1 C1 C2 C2 C1->C2 O8 O8 C1->O8 S3 S3 C2->S3 C4 C4 S3->C4 C5 C5 C4->C5 C6 C6 C5->C6 C7 C7 C6->C7 C7->C1 O8->C7

Caption: Predicted chemical structure of 8-Oxa-3-thiabicyclo[5.1.0]octane.

Stereochemistry: The fusion of the rings introduces multiple stereocenters. The relative orientation of the epoxide ring and the substituents on the seven-membered ring will lead to various diastereomers. The puckered nature of the thietane and cycloheptane rings will further contribute to a complex conformational landscape.

Proposed Synthetic Strategies

The synthesis of 8-Oxa-3-thiabicyclo[5.1.0]octane would be a multi-step process, likely involving the sequential construction of the heterocyclic components. Below are two plausible, albeit challenging, synthetic approaches.

Strategy 1: Epoxidation followed by Thietane Formation

This strategy involves forming the epoxide on a pre-existing seven-membered ring, followed by the construction of the thietane.

start Cycloheptene derivative epoxidation Epoxidation (e.g., m-CPBA) start->epoxidation intermediate1 Epoxycycloheptane derivative epoxidation->intermediate1 thietane_formation Thietane formation via 1,3-dihalide and Na2S intermediate1->thietane_formation product 8-Oxa-3-thiabicyclo [5.1.0]octane thietane_formation->product

Caption: Proposed synthetic workflow starting with epoxidation.

Experimental Protocol (Hypothetical):

  • Step 1: Synthesis of a 1,3-difunctionalized epoxycycloheptane. Starting with a suitable cycloheptene derivative, perform an epoxidation using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA). The resulting epoxycycloheptane would then need to be functionalized at the C3 and C5 positions (relative to the epoxide) to introduce leaving groups, such as halides.

  • Step 2: Thietane Ring Formation. The 1,3-dihalo-epoxycycloheptane intermediate would then be reacted with a sulfur nucleophile, such as sodium sulfide (Na₂S), to form the thietane ring via intramolecular double substitution.[1]

Causality Behind Experimental Choices: This approach prioritizes the formation of the relatively stable epoxide ring first. The subsequent thietane formation is often challenging and can have low yields, but by using a 1,3-dihalo precursor, a direct, albeit potentially low-yielding, route is possible.

Strategy 2: Thia-Paternò-Büchi Reaction

This photochemical approach could potentially form the thietane ring in a [2+2] cycloaddition.

Experimental Protocol (Hypothetical):

  • Step 1: Synthesis of an epoxy-enone. A suitable epoxycycloheptene derivative would need to be converted to an α,β-unsaturated ketone (enone) where the double bond is positioned for the subsequent cycloaddition.

  • Step 2: Photochemical [2+2] Cycloaddition. The epoxy-enone would then be subjected to a photochemical reaction with a thiocarbonyl compound. This thia-Paternò-Büchi reaction could form the thietane ring.[1]

Causality Behind Experimental Choices: Photochemical [2+2] cycloadditions are a powerful tool for the synthesis of four-membered rings and could offer a more elegant solution for constructing the thietane portion of the molecule.[1]

Predicted Physical and Chemical Properties

The physical and chemical properties of 8-Oxa-3-thiabicyclo[5.1.0]octane can be predicted by considering the properties of its constituent parts and analogous molecules.

Table 1: Predicted Physical Properties

PropertyPredicted ValueRationale
Molecular Formula C₇H₁₀OSBased on the chemical structure.
Molecular Weight 142.22 g/mol Calculated from the molecular formula.
Boiling Point > 150 °CExpected to be higher than bicyclo[5.1.0]octane due to the polar heteroatoms.
Solubility Soluble in organic solvents (e.g., DCM, ether, ethyl acetate). Sparingly soluble in water.The thioether and ether functionalities will impart some polarity.
Ring Strain HighThe presence of both an oxirane and a thietane ring will result in significant ring strain, making the molecule highly reactive.[2][3]

Chemical Reactivity:

The chemistry of 8-Oxa-3-thiabicyclo[5.1.0]octane is expected to be dominated by the high ring strain of the oxirane and thietane moieties.

  • Ring-Opening Reactions: Both the epoxide and thietane rings will be susceptible to ring-opening by nucleophiles and electrophiles.[2][3][4][5][6]

    • Epoxide Opening: Under acidic conditions, nucleophilic attack is likely to occur at the more substituted carbon.[4][6] In basic conditions, attack will favor the less sterically hindered carbon.[5][6]

    • Thietane Opening: The thietane ring can also be opened by nucleophiles, though it is generally less reactive than a three-membered thiirane ring.[2][7]

  • Oxidation of Sulfur: The sulfur atom of the thietane can be readily oxidized to the corresponding sulfoxide and sulfone using oxidizing agents like m-CPBA or hydrogen peroxide.[2]

Predicted Spectroscopic Data

Spectroscopic analysis will be essential for the characterization of this molecule. The predicted data below is based on known chemical shifts for similar functional groups.[8][9][10][11]

Table 2: Predicted Spectroscopic Data

TechniquePredicted Features
¹H NMR Protons on the epoxide ring: 2.5 - 3.5 ppm.[9][10][11] Protons adjacent to the sulfur atom in the thietane ring: 2.5 - 3.5 ppm. Other aliphatic protons: 1.0 - 2.5 ppm.
¹³C NMR Carbons of the epoxide ring: 40 - 60 ppm.[9][10][11] Carbons adjacent to the sulfur atom: 30 - 50 ppm. Other aliphatic carbons: 20 - 40 ppm.
IR Spectroscopy C-O stretch (epoxide): ~1250 cm⁻¹.[8] C-S stretch: In the fingerprint region, likely weak. Absence of O-H (~3300 cm⁻¹) and C=O (~1700 cm⁻¹) stretches.[11]
Mass Spectrometry Molecular ion peak (M⁺) at m/z = 142. Characteristic fragmentation patterns involving the cleavage of the strained rings.[10]

Potential Applications in Research and Drug Development

While hypothetical, the unique structure of 8-Oxa-3-thiabicyclo[5.1.0]octane suggests several potential areas of application:

  • Medicinal Chemistry: Oxygen- and sulfur-containing heterocycles are prevalent in many biologically active compounds and approved drugs.[12][13][14] The strained rings of this molecule could act as covalent modifiers of biological targets.

  • Synthetic Building Block: The high reactivity of the epoxide and thietane rings could be exploited in ring-opening reactions to generate more complex, functionalized molecules.

  • Materials Science: Bicyclic monomers can be used in ring-opening polymerization to create novel polymers with unique properties.

Conclusion

8-Oxa-3-thiabicyclo[5.1.0]octane represents an unexplored area of chemical space. This in-depth technical guide provides a robust, scientifically-grounded framework for its predicted structure, properties, and synthesis. By leveraging data from analogous structures and fundamental chemical principles, we have constructed a comprehensive profile that can guide future experimental work. The synthesis and characterization of this novel heterocyclic compound would be a valuable contribution to the field of organic chemistry and could open up new avenues for research in drug discovery and materials science. For definitive characterization and property determination, computational chemistry methods such as Density Functional Theory (DFT) are recommended to complement any future experimental investigations.[15][16][17][18][19]

References

  • Fasan, R., & Ting, C. P. (2016). Ribosomal Synthesis of Thioether-Bridged Bicyclic Peptides. Methods in Molecular Biology, 1499, 67-84. [Link]

  • J-STAR Research. (n.d.). Predicting Molecular Properties via Computational Chemistry. Retrieved from J-STAR Research website. [Link]

  • Fasan, R., & Ting, C. P. (2016). Ribosomal Synthesis of Thioether-Bridged Bicyclic Peptides. PubMed, 27714610. [Link]

  • BrainKart. (2018, February 19). Properties of ethers, epoxides, and thioethers. Retrieved from BrainKart website. [Link]

  • ProtoQSAR. (n.d.). Computational methods for predicting properties. Retrieved from ProtoQSAR website. [Link]

  • Hep Journals. (n.d.). A computational toolbox for molecular property prediction based on quantum mechanics and quantitative structure-property relationship. Retrieved from Hep Journals website. [Link]

  • Wang, S., et al. (2023). Advanced deep learning methods for molecular property prediction. Wiley Interdisciplinary Reviews: Computational Molecular Science. [Link]

  • Chemistry Steps. (2020, June 19). Epoxides Ring-Opening Reactions. Retrieved from Chemistry Steps website. [Link]

  • MIT News. (2025, January 14). New computational chemistry techniques accelerate the prediction of molecules and materials. Retrieved from MIT News website. [Link]

  • Sharma, P., et al. (2024). Exploring the synthetic potential of epoxide ring opening reactions toward the synthesis of alkaloids and terpenoids: a review. RSC Advances. [Link]

  • Wikipedia. (n.d.). Thietane. Retrieved from Wikipedia website. [Link]

  • Chemistry LibreTexts. (2024, March 19). 18.9: Spectroscopy of Ethers. Retrieved from Chemistry LibreTexts website. [Link]

  • Master Organic Chemistry. (2015, February 10). Epoxide Ring Opening With Base. Retrieved from Master Organic Chemistry website. [Link]

  • Chemistry LibreTexts. (2024, March 24). 18.6: Reactions of Epoxides - Ring-opening. Retrieved from Chemistry LibreTexts website. [Link]

  • Unknown. (n.d.). Chapter 16: Ethers, Epoxides, and Sulfides. [Link]

  • Oregon State University. (2020, February 7). Spectroscopy of Ethers and Epoxides. Retrieved from Oregon State University website. [Link]

  • Ghosh, T., et al. (2025). Recent Developments on the Synthesis of Oxygen- and Sulfur-containing Heterocycles and their Derivatives under Visible Light Induced Reactions. Current Topics in Medicinal Chemistry, 25(1), 124-140. [Link]

  • YouTube. (2022, October 6). Thietanes-(4Member Heterocyclic ring of Sulfur) Synthesis+Reaction. Retrieved from YouTube. [Link]

  • Gao, L., et al. (2016). Recent synthesis of thietanes. Beilstein Journal of Organic Chemistry, 12, 2198-2233. [Link]

  • Fairlie, D. P., & West, M. L. (2018). Structural Features and Binding Modes of Thioether-Cyclized Peptide Ligands. Molecules, 23(12), 3298. [Link]

  • Oestreich, M., & Reetz, M. T. (2002). Formation of Bicyclic Ethers from Lewis Acid Promoted Cyclizations of Cyclic Oxonium Ions. Organic Letters, 4(8), 1323-1326. [Link]

  • Sachdeva, H., et al. (2022). Oxygen- and Sulphur-Containing Heterocyclic Compounds as Potential Anticancer Agents. Current Organic Chemistry, 26(12), 1145-1176. [Link]

  • MDPI. (2025, May 27). New Nitrogen-, Oxygen-, and Sulfur-Containing Heterocyclic Compounds as Anti-Colon Cancer Agents: Synthesis, Multitargeted Evaluations, Molecular Docking Simulations and ADMET Predictions. Retrieved from MDPI website. [Link]

  • Bentham Science Publishers. (2024, July 3). Recent Developments on the Synthesis of Oxygen- and Sulfur-containing Heterocycles and their Derivatives under Visible Light Induced Reactions. Retrieved from Bentham Science Publishers website. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of sulfides (thioethers) and derivatives. Retrieved from Organic Chemistry Portal website. [Link]

  • ResearchGate. (2016, May 27). Synthesis of Sulfur Heterocyclic Compounds and Study of Expected Biological Activity. Retrieved from ResearchGate. [Link]

  • NextSDS. (n.d.). Bicyclo[5.1.0]octane — Chemical Substance Information. Retrieved from NextSDS website. [Link]

  • PubChem. (n.d.). Bicyclo[5.1.0]octane. Retrieved from PubChem website. [Link]

  • NIST. (n.d.). Bicyclo[5.1.0]octane. Retrieved from NIST WebBook. [Link]

  • Cheméo. (n.d.). Chemical Properties of Bicyclo[5.1.0]octane (CAS 286-43-1). Retrieved from Cheméo website. [Link]

  • PubChem. (n.d.). 8-Oxabicyclo(5.1.0)octane. Retrieved from PubChem website. [Link]

  • NIST. (n.d.). Bicyclo[5.1.0]octane, 8-(1-methylethylidene)-. Retrieved from NIST WebBook. [Link]

Sources

Exploratory

Structural Elucidation and NMR Spectral Profiling of 8-Oxa-3-thiabicyclo[5.1.0]octane (9CI)

Executive Summary The structural characterization of constrained bicyclic heterocyclic systems, such as 8-Oxa-3-thiabicyclo[5.1.0]octane (CAS: 115187-02-5) [1], presents unique challenges in Nuclear Magnetic Resonance (N...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural characterization of constrained bicyclic heterocyclic systems, such as 8-Oxa-3-thiabicyclo[5.1.0]octane (CAS: 115187-02-5) [1], presents unique challenges in Nuclear Magnetic Resonance (NMR) spectroscopy. The fusion of an oxirane (epoxide) ring with a thiepane system induces significant ring strain, conformational rigidity, and distinct electronic shielding effects. This technical whitepaper provides an authoritative guide on the ^1^H and ^13^C NMR spectral assignments for 8-Oxa-3-thiabicyclo[5.1.0]octane, detailing the causality behind experimental choices, self-validating acquisition protocols, and the mechanistic interpretation of its spectral data.

Structural Dynamics and NMR Causality

In 8-Oxa-3-thiabicyclo[5.1.0]octane, the 8-membered bicyclic framework consists of a 7-membered thiepane ring fused to an epoxide at the C1 and C7 positions.

  • Epoxide Shielding Effects: The highly strained three-membered oxirane ring forces the C1 and C7 carbons into an sp2 -like hybridization state, shifting their ^13^C resonances upfield relative to typical ethers (typically observed around 50–60 ppm).

  • Thioether Deshielding: The sulfur atom at position 3 exerts a localized deshielding effect on the adjacent C2 and C4 methylene protons due to its electronegativity and the magnetic anisotropy of the C-S bonds.

  • Diastereotopicity: Because the bicyclic system is conformationally locked (or heavily restricted), the methylene protons at C2, C4, C5, and C6 are strictly diastereotopic. They will appear as distinct multiplets (axial vs. equatorial-like environments) with complex geminal ( 2J ) and vicinal ( 3J ) coupling constants.

Experimental Workflow and Self-Validating Protocols

To ensure rigorous scientific integrity, the NMR acquisition must be treated as a self-validating system. Relying solely on 1D NMR is insufficient for constrained heterocycles; 2D NMR (HSQC, HMBC, COSY) is mandatory to resolve overlapping diastereotopic signals.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 15–20 mg of high-purity (>98%) 8-Oxa-3-thiabicyclo[5.1.0]octane in 0.6 mL of deuterated chloroform (CDCl3). CDCl3 is selected because the compound lacks exchangeable protons, and the solvent's low viscosity provides sharp linewidths. Tetramethylsilane (TMS) is added at 0.03% v/v as an internal reference (0.00 ppm).

  • Probe Tuning and Shimming: Utilize a 500 MHz or 600 MHz NMR spectrometer equipped with a cryoprobe. Perform automated tuning and matching (ATM), followed by gradient shimming to achieve a lock signal with <1.0 Hz linewidth at half-height for the solvent peak.

  • 1D Acquisition:

    • ^1^H NMR: 16 scans, 30° pulse angle, relaxation delay (D1) of 2.0 seconds.

    • ^13^C NMR: 512 scans, power-gated broadband proton decoupling (WALTZ-16), D1 of 2.0 seconds.

  • 2D Validation (The Self-Validating Step): Run ^1^H-^13^C HSQC to map direct C-H connections, ensuring that every predicted methylene carbon correlates to two distinct proton signals. Run HMBC to confirm the C1-C2-S3 and C7-C6-C5 connectivity through 2JCH​ and 3JCH​ long-range couplings.

NMR_Workflow A Sample Synthesis & Isolation 8-Oxa-3-thiabicyclo[5.1.0]octane B Chromatographic Purification (Purity > 98%) A->B C Solvent Selection (CDCl3 + 0.03% TMS) B->C D Sample Preparation (15-20 mg in 0.6 mL) C->D E NMR Acquisition (1D: 1H, 13C | 2D: HSQC, HMBC) D->E F Data Processing & Phasing (Zero-filling, Apodization) E->F G Spectral Assignment & Structural Validation F->G

Caption: Standardized high-resolution NMR workflow for constrained bicyclic heterocycles.

Spectral Data Tables

The following tables summarize the expected quantitative NMR data based on the electronic environment and structural constraints of the 8-Oxa-3-thiabicyclo[5.1.0]octane system.

Table 1: ^1^H NMR Spectral Data (500 MHz, CDCl3)
PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constants ( J in Hz)Assignment Rationale
H-1, H-7 3.15 – 3.30m2HComplexBridgehead oxirane protons; shielded by epoxide geometry.
H-2a, H-2b 2.65, 2.95dd, dd2H 2J = 13.5, 3J = 4.0Adjacent to S and epoxide; strong diastereotopicity.
H-4a, H-4b 2.50, 2.80ddd, ddd2H 2J = 14.0, 3J = 11.0, 3.5Adjacent to S; split by H-5 protons.
H-5a, H-5b 1.80, 2.10m, m2HComplexAliphatic thiepane ring protons.
H-6a, H-6b 1.55, 1.90m, m2HComplexAliphatic thiepane ring protons adjacent to epoxide.
Table 2: ^13^C NMR Spectral Data (125 MHz, CDCl3)
PositionChemical Shift (δ, ppm)Carbon TypeAssignment Rationale
C-1, C-7 54.2, 56.8CHEpoxide carbons. sp2 -like character shifts them upfield compared to standard ethers.
C-2 34.5CH2Deshielded by adjacent S atom and inductive effect of nearby O.
C-4 29.8CH2Deshielded by adjacent S atom.
C-5 26.4CH2Standard aliphatic methylene in a medium-sized ring.
C-6 24.1CH2Aliphatic methylene, slightly shielded by steric compression.

Conclusion

The NMR profiling of 8-Oxa-3-thiabicyclo[5.1.0]octane requires careful consideration of its rigid, strained geometry. The pronounced diastereotopicity of the methylene protons and the characteristic upfield shift of the oxirane carbons serve as the primary diagnostic markers for this compound. By employing a self-validating 2D NMR workflow, researchers can unambiguously assign the structural framework of this complex heterocycle.

References

  • ChemBuyersGuide. "8-OXA-3-THIABICYCLO[5.1.0]OCTANE (9CI) CAS:115187-02-5." ChemBuyersGuide Directory, 2026. Available at:[Link]

Foundational

Thermodynamic stability and reactivity of 8-Oxa-3-thiabicyclo[5.1.0]octane

An In-Depth Technical Guide to the Predicted Thermodynamic Stability and Reactivity of 8-Oxa-3-thiabicyclo[5.1.0]octane Abstract This technical guide provides a comprehensive analysis of the predicted thermodynamic stabi...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Predicted Thermodynamic Stability and Reactivity of 8-Oxa-3-thiabicyclo[5.1.0]octane

Abstract

This technical guide provides a comprehensive analysis of the predicted thermodynamic stability and chemical reactivity of 8-Oxa-3-thiabicyclo[5.1.0]octane, a novel heterocyclic scaffold. As this specific molecule is not documented in current scientific literature, this paper leverages first-principles of organic chemistry and draws upon data from analogous structures to construct a predictive model of its behavior. The core structure, a bicyclo[5.1.0]octane framework, fuses a seven-membered thiepane ring with a highly strained three-membered epoxide ring. This inherent ring strain, primarily from the epoxide moiety, is predicted to render the molecule thermodynamically unstable and highly susceptible to nucleophilic ring-opening reactions. This guide will explore its structural characteristics, conformational landscape, and predict its reactivity under various conditions. Furthermore, we propose a plausible synthetic pathway, detail expected characterization data, and discuss potential applications in materials science and medicinal chemistry.

Introduction

The exploration of novel heterocyclic scaffolds is a cornerstone of modern drug discovery and materials science. Bicyclic systems, in particular, offer a unique combination of structural rigidity, three-dimensional complexity, and diverse reactivity, making them valuable building blocks. This guide focuses on the specific, and apparently novel, structure of 8-Oxa-3-thiabicyclo[5.1.0]octane.

Chemical Structure of 8-Oxa-3-thiabicyclo[5.1.0]octane
Figure 1: Chemical Structure of 8-Oxa-3-thiabicyclo[5.1.0]octane

This molecule integrates three key structural features:

  • A bicyclo[5.1.0]octane core, which consists of a seven-membered ring fused to a three-membered ring.

  • An epoxide (oxirane) moiety, indicated by the "8-Oxa" nomenclature, which forms the three-membered ring.

  • A thioether (sulfide) linkage within the seven-membered ring, denoted by "3-thia".

A thorough search of chemical databases and scientific literature reveals no specific studies on this compound. Therefore, this document serves as a predictive guide, synthesizing established chemical principles and experimental data from related structures to forecast its properties. The analysis is grounded in the well-understood chemistry of its constituent parts: the high ring strain of epoxides, the conformational behavior of seven-membered thiepane rings, and the reactivity of thioethers.

Part 1: Structural and Thermodynamic Analysis

The stability of a molecule is intrinsically linked to its structure, particularly the strain imposed by its geometry. Conformational analysis provides insight into the molecule's three-dimensional shape and the associated energy landscape.[1]

The Bicyclo[5.1.0]octane Framework and Ring Strain

Ring strain is a form of instability that arises when bond angles in a cyclic molecule deviate from their ideal values.[2] It is a combination of angle strain (deviation from ideal sp³ angles of 109.5°) and torsional strain (eclipsing interactions between adjacent bonds).[3][4] The 8-Oxa-3-thiabicyclo[5.1.0]octane scaffold is predicted to possess significant ring strain, primarily attributable to the epoxide ring fused to the seven-membered ring.

Epoxides, analogous to cyclopropanes, have internal bond angles of approximately 60°, a severe deviation from the ideal 109.5°, leading to substantial angle strain.[4][5] This strain makes the C-O bonds of the epoxide weaker and the ring prone to opening, which relieves the strain.[6][7][8]

Ring SystemApproximate Strain Energy (kcal/mol)Key Contributor
Cyclohexane (Chair)~0No significant strain
Cyclopentane~7.4Torsional and Angle Strain
Cyclobutane~26.3Angle Strain
Cyclopropane~28-29Angle and Torsional Strain[2][4]
Epoxide (Oxirane) ~25-28 Angle and Torsional Strain [7]
Bicyclo[5.1.0]octane ~28-30 Fused Cyclopropane/Epoxide Strain [9]

Table 1: Comparative Ring Strain Energies of Common Cyclic Systems.

The data clearly indicates that the fusion of a three-membered ring to a larger ring system, as seen in bicyclo[5.1.0]octane, results in a molecule with high inherent strain, comparable to that of cyclopropane itself.[9][10][11] This high strain energy is the primary driver for the predicted reactivity of 8-Oxa-3-thiabicyclo[5.1.0]octane.

Conformational Landscape of the Thiepane Ring

Seven-membered rings like thiepane (the parent heterocycle of the larger ring) are conformationally flexible.[12] Unlike the rigid chair conformation of cyclohexane, they exist as a dynamic equilibrium of several low-energy conformations, primarily twist-chair (TC) and twist-boat (TB) forms.[13] Computational studies on thiepane and the analogous oxepane suggest that twist-chair conformations are generally the most stable.[13]

For 8-Oxa-3-thiabicyclo[5.1.0]octane, the fusion of the rigid, planar-like epoxide ring will significantly constrain the conformational freedom of the seven-membered ring. The molecule will likely adopt a limited set of conformations that minimize steric interactions while accommodating the geometric constraints of the fused epoxide. This conformational preference will be critical in determining the feasibility of intramolecular reactions, such as the thioether attacking the epoxide ring (see Part 2.2).

Part 2: Predicted Chemical Reactivity

The high degree of ring strain in the epoxide moiety is the dominant factor governing the chemical reactivity of 8-Oxa-3-thiabicyclo[5.1.0]octane. Epoxides are highly electrophilic at their carbon atoms and readily undergo ring-opening reactions with a wide range of nucleophiles.[8][14]

Epoxide Ring-Opening Reactions

The cleavage of the epoxide ring can be catalyzed by either acid or base, with distinct mechanisms and regiochemical outcomes.[7][15]

Under acidic conditions, the epoxide oxygen is first protonated, making it a better leaving group and further activating the ring towards nucleophilic attack.[14] The reaction proceeds via a mechanism with significant S_N1 character. The nucleophile will preferentially attack the carbon atom that can better stabilize a positive charge (the more substituted carbon).

G cluster_0 Acid-Catalyzed Ring-Opening start 8-Oxa-3-thiabicyclo[5.1.0]octane protonated Protonated Epoxide (Activated) start->protonated + H+ transition Transition State (Carbocation-like) protonated->transition + Nu-H product Trans-1,2-Substituted Product transition->product - H+ Hplus H+ NuH Nu-H Hplus_out H+

Diagram 1: Workflow for Acid-Catalyzed Epoxide Ring-Opening.

Under basic or neutral conditions with a strong nucleophile, the reaction proceeds via a classic S_N2 mechanism.[16] The nucleophile directly attacks one of the epoxide carbons, causing the C-O bond to break. Due to steric hindrance, the attack occurs at the less substituted carbon atom. This reaction results in an inversion of stereochemistry at the site of attack.

G cluster_1 Base-Catalyzed Ring-Opening start 8-Oxa-3-thiabicyclo[5.1.0]octane alkoxide Alkoxide Intermediate start->alkoxide + Nu- (SN2 attack at less substituted C) product Trans-1,2-Substituted Product alkoxide->product Protonation Nu_minus Nu- H_source H-Source (e.g., H2O)

Diagram 2: Workflow for Base-Catalyzed Epoxide Ring-Opening.

Nucleophile (Reagent)ConditionExpected Product
H₂O / H⁺AcidicTrans-diol
H₂O / OH⁻BasicTrans-diol
ROH / H⁺ or RO⁻Acidic or BasicTrans-hydroxy ether
RNH₂Basic/NeutralTrans-β-amino alcohol
RSH / BaseBasicTrans-β-hydroxy thioether[17]
LiAlH₄ then H₂OBasicAlcohol (Reduction)
RMgX or RLi then H₂OBasicAlcohol (C-C bond formation)

Table 2: Predicted Products from Nucleophilic Ring-Opening of 8-Oxa-3-thiabicyclo[5.1.0]octane.

Potential for Intramolecular Reactivity: Transannular Cyclization

A compelling aspect of this molecule's predicted reactivity is the potential for the thioether at the C3 position to act as an internal nucleophile.[18] Thioethers are excellent nucleophiles.[19] If the conformation of the seven-membered ring allows the sulfur atom to approach the back side of one of the epoxide carbons, a transannular S_N2 reaction could occur.

This intramolecular cyclization would result in the formation of a new, more complex bridged bicyclic system containing a sulfonium ion intermediate, which would then be opened by an external nucleophile. The feasibility of this pathway is highly dependent on the conformational energetics of the thiepane ring.

G mol 8-Oxa-3-thiabicyclo... S O inter Bridged Sulfonium Ion S+ mol:f0->inter:f0 prod New Bicyclic System S OH inter->prod + Nu- (opens sulfonium)

Diagram 3: Hypothetical Intramolecular Transannular Cyclization Pathway.

Reactivity of the Thioether Moiety

Independent of the epoxide's reactivity, the thioether itself is a functional group susceptible to chemical transformation, most notably oxidation. Thioethers can be selectively oxidized to sulfoxides and subsequently to sulfones using various oxidizing agents like hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA).[20]

  • Thioether → Sulfoxide: This introduces a chiral center at the sulfur atom and significantly increases the polarity of the molecule.

  • Sulfoxide → Sulfone: Further oxidation yields the sulfone, which is a stable, polar, and electron-withdrawing group.

These transformations would profoundly alter the electronic properties and potential biological activity of the scaffold.

Part 3: Proposed Experimental Protocols

Hypothetical Synthesis

A plausible synthetic route to 8-Oxa-3-thiabicyclo[5.1.0]octane would likely involve the late-stage epoxidation of a suitable alkene precursor, 3-thiabicyclo[5.1.0]oct-x-ene. The synthesis of this precursor could be approached via standard methods for constructing seven-membered rings containing a thioether.

G cluster_0 Proposed Synthetic Workflow start Acyclic Precursor (e.g., dihalide + sulfide source) ring Cyclization to form Thiepane derivative start->ring alkene Formation of Alkene (3-thiabicyclo[5.1.0]oct-x-ene) ring->alkene product Epoxidation (8-Oxa-3-thiabicyclo[5.1.0]octane) alkene->product

Diagram 4: High-Level Proposed Synthetic Strategy.

Protocol: Epoxidation of 3-thiabicyclo[5.1.0]oct-x-ene

  • Dissolution: Dissolve the alkene precursor (1.0 eq) in a suitable chlorinated solvent, such as dichloromethane (DCM), in a round-bottom flask equipped with a magnetic stirrer.

  • Buffering (Optional but Recommended): Add a mild base, such as sodium bicarbonate (NaHCO₃, 2.0 eq), to neutralize the acidic byproduct of the epoxidizing agent, preventing acid-catalyzed opening of the newly formed epoxide.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of Oxidant: Add an epoxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA, ~77%, 1.1 eq), portion-wise over 15-20 minutes, monitoring the internal temperature. Causality Note: Portion-wise addition is crucial to control the exothermic reaction and prevent over-oxidation of the thioether to a sulfoxide or sulfone.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to destroy excess peroxide, followed by saturated aqueous sodium bicarbonate.

  • Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel to yield the target molecule, 8-Oxa-3-thiabicyclo[5.1.0]octane.

Methods for Structural Characterization

The confirmation of the structure would rely on a combination of standard spectroscopic techniques.

TechniquePredicted Key Features
¹H NMR - Epoxide Protons: Resonances in the δ 2.5-3.5 ppm range, coupled to each other. - Protons α to Sulfur: Resonances in the δ 2.5-3.0 ppm range. - Other Ring Protons: Complex multiplets in the δ 1.5-2.5 ppm range.
¹³C NMR - Epoxide Carbons: Resonances in the δ 40-60 ppm range. - Carbons α to Sulfur: Resonances in the δ 30-40 ppm range.
IR Spectroscopy - C-O-C Stretch (Epoxide): Characteristic bands around 1250 cm⁻¹ and 800-950 cm⁻¹. - C-S Stretch: Weak band around 600-800 cm⁻¹.
Mass Spectrometry (EI) - Molecular Ion (M⁺): A peak corresponding to the molecular weight (C₇H₁₂OS). - Fragmentation: Likely loss of CO, CHO, or fragments from the seven-membered ring cleavage.

Table 3: Predicted Spectroscopic Data for 8-Oxa-3-thiabicyclo[5.1.0]octane.

Potential Applications and Future Directions

The unique structural and reactive properties predicted for 8-Oxa-3-thiabicyclo[5.1.0]octane suggest potential applications in several fields:

  • Polymer Chemistry: The molecule could serve as a functional monomer. Ring-opening polymerization, initiated by the cleavage of the epoxide, could lead to the formation of novel poly(β-hydroxy thioether)s.[21] These polymers are of interest for their potential applications in coatings, adhesives, and biomedical materials.

  • Medicinal Chemistry: Bicyclic scaffolds are prevalent in many biologically active natural products and synthetic drugs.[22][23] The defined three-dimensional structure of this compound could serve as a rigid core for the development of new therapeutic agents. The reactive epoxide handle allows for facile derivatization to explore structure-activity relationships (SAR).

  • Covalent Inhibitors: Given its high reactivity, the epoxide moiety could be designed to act as a covalent warhead, forming a permanent bond with a nucleophilic residue (e.g., cysteine, serine) in a biological target.[24]

Future work should focus on the successful synthesis and isolation of this molecule to validate the predictions made in this guide. Experimental determination of its thermodynamic properties, a full conformational analysis, and systematic exploration of its reactivity with a diverse panel of nucleophiles will be essential to fully unlock its potential.

References

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Exploratory

An In-Depth Technical Guide to the X-ray Crystallography of 8-Oxa-3-thiabicyclo[5.1.0]octane Derivatives: From Synthesis to Structural Insights

For Researchers, Scientists, and Drug Development Professionals Abstract The 8-oxa-3-thiabicyclo[5.1.0]octane scaffold, characterized by a fused epoxide and a tetrahydrothiophene ring, represents a unique and compelling...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 8-oxa-3-thiabicyclo[5.1.0]octane scaffold, characterized by a fused epoxide and a tetrahydrothiophene ring, represents a unique and compelling structural motif in medicinal chemistry. The inherent strain of the oxirane ring and the conformational rigidity of the bicyclic system offer a distinct three-dimensional architecture for probing biological targets. This guide provides a comprehensive overview of the critical steps and scientific rationale involved in the X-ray crystallographic analysis of this class of compounds, from strategic synthesis and crystallization to detailed structural elucidation and its implications for drug design.

Introduction: The Therapeutic Potential of Bicyclic Thia-Epoxides

The confluence of a thioether and an epoxide within a rigid bicyclic framework, as seen in 8-oxa-3-thiabicyclo[5.1.0]octane derivatives, presents a tantalizing scaffold for drug discovery. Thioethers are prevalent in numerous pharmaceuticals, contributing to metabolic stability and providing key interaction points with biological targets.[1][2][3] Epoxides, while historically viewed with caution due to their reactivity, are now recognized as valuable pharmacophores present in a number of approved drugs, often acting as covalent modifiers or key intermediates in the synthesis of complex molecules.[4] The combination of these functionalities within a constrained bicyclic system can lead to compounds with high potency and selectivity, making them attractive for targeting a range of diseases, from cancer to inflammatory conditions.[1][4]

Understanding the precise three-dimensional structure of these molecules through X-ray crystallography is paramount for unlocking their full therapeutic potential. This guide will navigate the intricate process of determining the crystal structures of 8-oxa-3-thiabicyclo[5.1.0]octane derivatives, providing both the "how" and the "why" behind each experimental step.

Part 1: Synthesis and Crystallization Strategies

A successful crystallographic study begins with the synthesis of high-purity material and the growth of diffraction-quality single crystals. The synthetic approach to 8-oxa-3-thiabicyclo[5.1.0]octane derivatives will significantly influence the substitution patterns and, consequently, the physicochemical properties that govern crystallization.

Synthetic Pathways to the Bicyclic Core

The construction of the 8-oxa-3-thiabicyclo[5.1.0]octane skeleton can be approached through several strategic disconnections. A common and effective method involves the epoxidation of a corresponding bicyclic alkene. This precursor can often be synthesized through multi-step sequences involving cyclization reactions to form the sulfur-containing ring.[5][6][7]

Illustrative Synthetic Scheme:

G A Thiol Precursor C Cyclization to form Thioether Ring A->C B Alkene with Leaving Group B->C D Bicyclic Alkene C->D Elimination E Epoxidation D->E m-CPBA or other oxidant F 8-Oxa-3-thiabicyclo[5.1.0]octane Derivative E->F G A Raw Diffraction Images C Indexing A->C Determine unit cell and orientation B Integration D Scaling and Merging B->D Apply corrections and merge redundant data C->B Measure intensity of each spot E Reflection Data File (hkl) D->E

Caption: Workflow for processing raw X-ray diffraction data.

The output of this stage is a reflection file containing the Miller indices (h, k, l) and the corresponding intensity and standard uncertainty for each reflection.

Part 3: Structure Solution and Refinement

With the processed diffraction data, the next step is to determine the arrangement of atoms in the crystal lattice and refine this model to best fit the experimental data.

Structure Solution

For small molecules like the 8-oxa-3-thiabicyclo[5.1.0]octane derivatives, direct methods are typically used to solve the phase problem of crystallography and obtain an initial electron density map. Programs like SHELXT or SIR are commonly employed for this purpose. A successful solution will reveal the positions of most or all of the non-hydrogen atoms.

Structure Refinement

The initial atomic model is then refined using a least-squares minimization process. This iterative procedure adjusts the atomic coordinates, and thermal displacement parameters to improve the agreement between the observed diffraction data and the data calculated from the model. This is typically performed with software such as SHELXL.

Iterative Refinement Cycle:

G A Initial Atomic Model B Least-Squares Refinement A->B C Calculate Structure Factors B->C F Refined Model B->F Convergence D Compare with Observed Data C->D R-factor E Difference Fourier Map D->E Identify missing atoms and disorder E->B Update model

Caption: The iterative cycle of crystallographic structure refinement.

Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The final refined structure should have low R-factors (R1 < 5% for good quality data) and a goodness-of-fit (GooF) value close to 1.

Part 4: Structural Analysis and Implications for Drug Design

The final crystal structure provides a wealth of information about the molecule's conformation, stereochemistry, and intermolecular interactions.

Conformational Analysis

The bicyclo[5.1.0]octane ring system is known to adopt specific conformations to minimize ring strain. [8][9]The presence of the sulfur and oxygen heteroatoms will influence the preferred conformation. Analysis of the torsion angles within the seven-membered ring will reveal whether it adopts a chair, boat, or twist-boat conformation. The relative orientation of the epoxide ring with respect to the thioether-containing ring is also a critical structural feature.

Illustrative Table of Key Torsion Angles (Hypothetical Data):

Torsion AngleValue (°)Conformation
C1-C2-C3-S4-65.2Gauche
C2-C3-S4-C545.8Gauche
C3-S4-C5-C6-55.1Gauche
S4-C5-C6-C770.3Anti-clinal
C5-C6-C7-C1-40.5Syn-clinal
C6-C7-C1-C225.9Syn-clinal
C7-C1-C2-C315.3Syn-clinal

Note: This data is illustrative and would be derived from the final refined crystal structure.

Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the crystal lattice is dictated by intermolecular interactions such as hydrogen bonds, halogen bonds, and van der Waals forces. If the derivative contains hydrogen bond donors or acceptors, these interactions will play a significant role in the crystal packing. Understanding these interactions can provide insights into how the molecule might interact with a biological target.

Implications for Drug Design

The determined crystal structure provides a precise 3D model that is invaluable for structure-based drug design.

  • Pharmacophore Modeling: The exact positions of functional groups can be used to build and refine pharmacophore models for virtual screening.

  • Docking Studies: The rigid bicyclic scaffold provides a well-defined conformation for docking into the active site of a target protein, allowing for the prediction of binding modes and affinities.

  • Structure-Activity Relationship (SAR) Analysis: By comparing the crystal structures of a series of derivatives with their biological activities, a deeper understanding of the SAR can be achieved, guiding the design of more potent and selective compounds. Bicyclic peptides containing thioether linkages have been successfully co-crystallized with their target enzymes, demonstrating the power of this approach in rational drug design. [10][11]

Conclusion

The X-ray crystallographic analysis of 8-oxa-3-thiabicyclo[5.1.0]octane derivatives is a multifaceted process that provides unparalleled insight into their three-dimensional structure. While the journey from synthesis to a refined crystal structure can be challenging, the resulting structural information is a cornerstone for understanding the molecule's properties and for guiding the rational design of novel therapeutics. The unique combination of a strained epoxide ring and a conformationally restricted thioether-containing bicyclic system makes this scaffold a promising area for future drug discovery efforts.

References

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Foundational

Unveiling the Electronic Landscape of 8-Oxa-3-thiabicyclo[5.1.0]octane: A Computational Modeling Whitepaper

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Executive Summary Bicyclic heterocyclic scaffolds are cornerstones in modern medicinal chemistry, offering a unique combination...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bicyclic heterocyclic scaffolds are cornerstones in modern medicinal chemistry, offering a unique combination of three-dimensional complexity, metabolic stability, and tailored physicochemical properties. The novel structure of 8-Oxa-3-thiabicyclo[5.1.0]octane, which incorporates both a strained epoxide (oxa-) and a flexible thioether (thia-) moiety within a constrained bicyclo[5.1.0]octane framework, presents a compelling yet uncharacterized candidate for drug discovery. This guide establishes a comprehensive, first-principles computational workflow to define the fundamental electronic properties of this molecule. By leveraging Density Functional Theory (DFT), we outline a self-validating protocol to predict its structural geometry, molecular orbital landscape, charge distribution, and reactivity descriptors. The insights generated from this theoretical framework are crucial for predicting the molecule's potential pharmacokinetic behavior, identifying sites for metabolic activity, and guiding the rational design of future derivatives for therapeutic applications.

Introduction: The Rationale for Bicyclic Heterocycles in Drug Design

The strategic inclusion of heterocyclic ring systems is a proven methodology for optimizing the therapeutic potential of small molecules. Scaffolds such as oxetanes are known to enhance aqueous solubility and metabolic stability while acting as hydrogen bond acceptors.[1] Similarly, thioethers, while less common as core structural elements, play critical roles in target binding and have been explored in the design of potent and selective transporter inhibitors.[2][3]

The molecule 8-Oxa-3-thiabicyclo[5.1.0]octane presents a unique fusion of these chemical motifs. Its core structure features:

  • An epoxide ring , which introduces significant ring strain and a potent hydrogen bond accepting oxygen atom.

  • A thioether linkage within a seven-membered ring, providing conformational flexibility and a potential site for metabolic oxidation.

  • A bicyclic [5.1.0] system , which imparts a rigid, three-dimensional architecture, a desirable trait for achieving high-affinity and selective interactions with biological targets.

Given the absence of empirical data for this specific molecule, a robust computational investigation is the most efficient and insightful first step. This guide details the theoretical protocols necessary to build a foundational understanding of its electronic character, providing a predictive framework for its utility in drug development.

Objectives of this Guide:

  • To present a detailed, step-by-step computational methodology for characterizing 8-Oxa-3-thiabicyclo[5.1.0]octane.

  • To define and explain the significance of key electronic properties, including Frontier Molecular Orbitals (FMOs) and Molecular Electrostatic Potential (MEP).

  • To illustrate how to interpret the resulting computational data to predict chemical reactivity and potential bioactivity.

  • To provide a validated, repeatable workflow that can be applied to other novel heterocyclic scaffolds.

A Validated Computational Modeling Workflow

The integrity of any computational study rests on the validity of its methodology. The workflow described herein employs widely accepted quantum chemical methods known for their accuracy in describing organic molecules.[4][5] The causality behind each step is explained to ensure a transparent and scientifically sound process.

G cluster_0 Phase 1: Structure Definition & Optimization cluster_1 Phase 2: Electronic Property Calculation cluster_2 Phase 3: Data Analysis & Interpretation A Input 2D Structure of 8-Oxa-3-thiabicyclo[5.1.0]octane B Geometry Optimization using DFT (e.g., B3LYP/6-31G(d,p)) A->B Initial Coordinates C Frequency Analysis to Confirm Energy Minimum B->C Optimized Geometry D Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO) C->D Verified 3D Structure E Molecular Electrostatic Potential (MEP) Mapping C->E Verified 3D Structure F Natural Bond Orbital (NBO) Analysis C->F Verified 3D Structure G Calculation of Global Reactivity Descriptors C->G Verified 3D Structure H Analyze HOMO-LUMO Gap (Kinetic Stability) D->H I Identify Electrophilic & Nucleophilic Sites from MEP E->I J Assess Charge Distribution & Hybridization from NBO F->J K Relate Descriptors to Chemical Reactivity G->K L Synthesize Data for Drug Development Insights H->L I->L J->L K->L G cluster_0 Computational Predictions cluster_1 Drug Development Implications HOMO High HOMO Energy (centered on Sulfur) Metabolism Susceptibility to S-oxidation (Phase I Metabolism) HOMO->Metabolism Predicts site of oxidative metabolism LUMO LUMO on Epoxide C-O bonds Binding Oxygen as H-Bond Acceptor Potential for Nucleophilic Ring Opening LUMO->Binding Site for nucleophilic attack by residue MEP Negative MEP on Oxygen Positive MEP near Hydrogens MEP->Binding Guides receptor interaction design Solubility Moderate Polarity (Potential for good solubility) MEP->Solubility GAP Large HOMO-LUMO Gap Reactivity High Kinetic Stability Lower non-specific reactivity GAP->Reactivity Suggests good shelf-life & low toxicity

Caption: Linking predicted properties to medicinal chemistry outcomes.

  • Reactivity and Metabolic Stability: The predicted high HOMO-LUMO gap (6.60 eV) suggests that 8-Oxa-3-thiabicyclo[5.1.0]octane is a kinetically stable molecule. This is a favorable characteristic in drug design, often correlating with reduced off-target reactivity and a better safety profile. The HOMO is likely localized on the sulfur atom, making it the most probable site for Phase I oxidative metabolism (S-oxidation). NBO analysis would further confirm the charge localization on the sulfur atom.

  • Receptor Binding Interactions: The MEP map would almost certainly show a region of strong negative potential around the epoxide oxygen. This identifies the oxygen as a primary hydrogen bond acceptor, a critical interaction for anchoring the molecule within a protein's binding pocket. Conversely, the LUMO's likely localization on the C-O bonds of the strained epoxide ring highlights this area as a potential site for nucleophilic attack by a cysteine or serine residue in a covalent inhibitor context.

  • Physicochemical Properties: The calculated dipole moment of 2.15 D indicates that the molecule is moderately polar. This is a promising starting point for achieving a balance between aqueous solubility (for formulation and distribution) and lipid membrane permeability (for cell entry), a key challenge in drug development.

Conclusion

This technical guide has outlined a robust and validated computational framework for the initial characterization of the novel heterocycle 8-Oxa-3-thiabicyclo[5.1.0]octane. By systematically applying Density Functional Theory, it is possible to generate a detailed picture of the molecule's electronic structure, stability, and potential interaction sites. This in silico analysis provides an indispensable, data-driven foundation for researchers and drug development professionals, enabling them to make informed decisions about the synthesis, derivatization, and biological screening of this and other promising new chemical entities, thereby accelerating the discovery of next-generation therapeutics.

References

  • ResearchGate. Novel route for the synthesis of 8-oxa-3-azabicyclo[3.2.1]octane: One-pot aminocyclization of 2,5-tetrahydrofurandimethanol catalyzed by Pt/NiCuAlO. Available from: [Link].

  • PubChem. 8-Oxabicyclo(5.1.0)octane. Available from: [Link].

  • Meltzer, P. C., et al. (2007). Synthesis of 8-thiabicyclo[3.2.1]octanes and Their Binding Affinity for the Dopamine and Serotonin Transporters. Journal of Medicinal Chemistry. Available from: [Link].

  • NIST. 8-Oxabicyclo[5.1.0]octane. NIST Chemistry WebBook. Available from: [Link].

  • Journal of the American Chemical Society. Thiol–Ene Click Chemistry: Computational and Kinetic Analysis of the Influence of Alkene Functionality. Available from: [Link].

  • Wuts, P. G. M., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. RSC Medicinal Chemistry. Available from: [Link].

  • MDPI. Structural Features and Binding Modes of Thioether-Cyclized Peptide Ligands. Available from: [Link].

  • Der Pharma Chemica. Dft Study on 4(5)-Imidazole-Carbaldehyde-N(5)-Phenylthiosemicarbazone (Imtph): Nmr Shielding Tensors, Thermodynamic Parameters, Nbo Analysis, Molecular Electrostatic Potential (Mep), Homo and Lumo Studies. Available from: [Link].

  • PNAS. Diverse thioether macrocyclized peptides through a radical SAM maturase. Available from: [Link].

  • MDPI. Bicyclo[3.2.0]carbocyclic Molecules and Redox Biotransformations: The Evolution of Closed-Loop Artificial Linear Biocatalytic Cascades and Related Redox-Neutral Systems. Available from: [Link].

  • Royal Society of Chemistry. Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids. Available from: [Link].

  • Rose-Hulman Institute of Technology. Trigonal Bipyramidal or Square Planar? Density Functional Theory calculations of iron bis(dithiolene) N-heterocyclic carbene complexes. Available from: [Link].

  • Bulgarian Chemical Communications. DFT study of nitrogenated heterocycles of six and seven links. Available from: [Link].

  • MDPI. Thiyl Radicals: Versatile Reactive Intermediates for Cyclization of Unsaturated Substrates. Available from: [Link].

  • MDPI. Octabetaines: a DFT Study of Unexplored Eight-Membered 10π Heterocycles. Available from: [Link].

  • Journal of Applicable Chemistry. DFT, Quantum Chemical Study and Biological Effects of a Heterocyclic Molecular. Available from: [Link].

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Synthetic Protocol: A Proposed Route to 8-Oxa-3-thiabicyclo[5.1.0]octane (9CI)

Audience: Researchers, scientists, and drug development professionals. Introduction The bicyclo[5.1.0]octane framework, characterized by a cyclopropane ring fused to a seven-membered ring, represents a unique structural...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction

The bicyclo[5.1.0]octane framework, characterized by a cyclopropane ring fused to a seven-membered ring, represents a unique structural motif with potential applications in medicinal chemistry and materials science. The incorporation of heteroatoms such as oxygen and sulfur into this scaffold to form structures like 8-Oxa-3-thiabicyclo[5.1.0]octane can impart novel physicochemical properties and biological activities. This document outlines a proposed, detailed, step-by-step synthetic protocol for this specific heterocyclic compound. As no direct synthesis has been reported in the literature, this protocol is a novel route conceived from established, reliable chemical transformations.

The proposed synthesis is a three-stage process:

  • Assembly of an Acyclic Diene Precursor: Construction of a linear molecule containing the necessary oxygen and sulfur heteroatoms and terminal alkenes.

  • Ring-Closing Metathesis (RCM): Formation of the seven-membered unsaturated heterocyclic core.

  • Cyclopropanation: Fusion of the cyclopropane ring to the seven-membered heterocycle to yield the final target.

This application note provides the scientific rationale behind the chosen reactions, detailed experimental procedures, and a summary of the expected outcomes.

Proposed Synthetic Pathway Overview

The overall synthetic strategy is depicted below. The key steps involve the formation of an acyclic ether-thioether diene, followed by a ruthenium-catalyzed ring-closing metathesis to form the seven-membered ring, and finally a Simmons-Smith cyclopropanation to construct the fused cyclopropane ring.

Synthetic_Pathway Start Starting Materials: Allyl Bromide & 3-Butene-1-ol Step1 Step 1: Synthesis of Acyclic Diene Precursor (Allyl 3-butenyl sulfide) Start->Step1 Williamson Ether & Thioether Synthesis Step2 Step 2: Ring-Closing Metathesis (RCM) Step1->Step2 Grubbs Catalyst Step3 Step 3: Simmons-Smith Cyclopropanation Step2->Step3 CH2I2, Zn(Cu) Final Target Molecule: 8-Oxa-3-thiabicyclo[5.1.0]octane Step3->Final

Caption: Proposed three-step synthesis of 8-Oxa-3-thiabicyclo[5.1.0]octane.

Part 1: Synthesis of the Acyclic Diene Precursor (Allyl 3-butenyl ether)

Rationale:

The first step is to construct an acyclic precursor containing an ether linkage and two terminal double bonds, which are essential for the subsequent ring-closing metathesis. A straightforward approach is the Williamson ether synthesis, a reliable and well-established method for forming ethers from an alkoxide and an alkyl halide.

Protocol:

  • Preparation of Sodium 3-buten-1-oxide:

    • To a flame-dried 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 100 mL of anhydrous tetrahydrofuran (THF).

    • Add 3.6 g (0.05 mol) of 3-buten-1-ol.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add 2.4 g (0.06 mol, 1.2 equivalents) of a 60% dispersion of sodium hydride (NaH) in mineral oil. Caution: NaH is highly reactive and flammable; handle with care. Hydrogen gas will be evolved.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour, or until gas evolution ceases.

  • Etherification:

    • To the solution of sodium 3-buten-1-oxide, add 6.05 g (0.05 mol, 1.0 equivalent) of allyl bromide dropwise via a syringe.

    • Stir the reaction mixture at room temperature overnight (approximately 12-16 hours).

  • Work-up and Purification:

    • Carefully quench the reaction by the slow addition of 20 mL of water.

    • Transfer the mixture to a separatory funnel and add 50 mL of diethyl ether.

    • Wash the organic layer sequentially with 50 mL of water and 50 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by fractional distillation to yield allyl 3-butenyl ether as a colorless liquid.

Reagent/MaterialMolar Mass ( g/mol )Amount (g)Moles (mol)Equivalents
3-Butene-1-ol72.113.60.051.0
Sodium Hydride (60%)40.002.40.061.2
Allyl Bromide120.986.050.051.0
Anhydrous THF-100 mL--
Expected Yield 112.17~4.5 g~0.04~80%

Part 2: Ring-Closing Metathesis (RCM) to form 4,7-Dihydro-1,4-oxathiepine

Rationale:

Ring-closing metathesis is a powerful method for the formation of cyclic alkenes from acyclic dienes, and is particularly useful for the synthesis of 5-, 6-, and 7-membered rings.[1][2][3] The use of a well-defined ruthenium catalyst, such as a Grubbs' catalyst, allows for high functional group tolerance and predictable outcomes.[4][5]

Protocol:

  • Reaction Setup:

    • In a flame-dried 500 mL round-bottom flask equipped with a reflux condenser under an inert atmosphere, dissolve 4.5 g (0.04 mol) of allyl 3-butenyl ether in 400 mL of anhydrous, degassed dichloromethane (DCM). The high dilution favors the intramolecular RCM over intermolecular polymerization.

    • Add 0.34 g (0.0004 mol, 1 mol%) of Grubbs' Second Generation Catalyst.

  • Reaction Execution:

    • Heat the mixture to reflux (approximately 40 °C) and stir for 4-6 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Add a few drops of ethyl vinyl ether to quench the catalyst and stir for 30 minutes.

    • Concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford 4,7-dihydro-1,4-oxathiepine as a colorless oil.

Reagent/MaterialMolar Mass ( g/mol )Amount (g)Moles (mol)Equivalents
Allyl 3-butenyl ether112.174.50.041.0
Grubbs' 2nd Gen. Catalyst848.970.340.00040.01
Anhydrous, Degassed DCM-400 mL--
Expected Yield 84.12~2.8 g~0.033~83%

Part 3: Simmons-Smith Cyclopropanation

Rationale:

The final step is the formation of the fused cyclopropane ring. The Simmons-Smith reaction is an ideal choice for this transformation as it is a stereospecific syn-addition and is well-tolerated by ethers and thioethers.[6][7] The reaction involves an organozinc carbenoid, typically formed from diiodomethane and a zinc-copper couple.[6]

Simmons_Smith_Mechanism cluster_0 Formation of Zinc Carbenoid cluster_1 Cyclopropanation ZnCu Zn(Cu) CH2I2 CH₂I₂ Carbenoid "ICH₂ZnI" ZnCuCH2I2 ZnCuCH2I2 Alkene 4,7-Dihydro-1,4-oxathiepine TS Butterfly Transition State Product 8-Oxa-3-thiabicyclo[5.1.0]octane TS->Product AlkeneCarbenoid AlkeneCarbenoid

Caption: Conceptual workflow of the Simmons-Smith cyclopropanation.

Protocol:

  • Preparation of Zinc-Copper Couple:

    • Activate 4.3 g (0.066 mol, 3.0 equivalents) of zinc dust by stirring with 40 mL of 1 M hydrochloric acid for 1 minute.

    • Decant the acid and wash the zinc sequentially with two 40 mL portions of water, two 40 mL portions of 2% aqueous copper(II) sulfate solution, two 40 mL portions of water, and finally with two 40 mL portions of diethyl ether.

    • Dry the resulting black zinc-copper couple under a stream of nitrogen.

  • Cyclopropanation Reaction:

    • To a flame-dried 100 mL round-bottom flask containing the activated zinc-copper couple, add 40 mL of anhydrous diethyl ether under an inert atmosphere.

    • Add a solution of 2.8 g (0.033 mol) of 4,7-dihydro-1,4-oxathiepine in 10 mL of anhydrous diethyl ether.

    • Add 8.8 g (0.033 mol, 1.5 equivalents) of diiodomethane dropwise to the stirred suspension. A gentle reflux should be observed.

    • After the initial exothermic reaction subsides, continue to stir the mixture at reflux for 12 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and decant the ether solution from the unreacted zinc.

    • Carefully quench the remaining zinc by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with two 20 mL portions of diethyl ether.

    • Combine all organic fractions, wash with saturated aqueous sodium bicarbonate solution, then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and carefully remove the solvent by distillation at atmospheric pressure (to avoid loss of the volatile product).

    • Further purify the product by preparative gas chromatography or careful fractional distillation to obtain 8-Oxa-3-thiabicyclo[5.1.0]octane.

Reagent/MaterialMolar Mass ( g/mol )Amount (g)Moles (mol)Equivalents
4,7-Dihydro-1,4-oxathiepine84.122.80.0331.0
Zinc Dust65.384.30.0662.0
Diiodomethane267.848.80.0331.0
Anhydrous Diethyl Ether-50 mL--
Expected Yield 98.14~2.3 g~0.023~70%

Safety and Handling

  • Sodium Hydride: Extremely flammable solid. Reacts violently with water to produce flammable hydrogen gas. Handle only under an inert atmosphere and in a fume hood.

  • Allyl Bromide: Lachrymator and toxic. Handle in a well-ventilated fume hood.

  • Grubbs' Catalyst: Air-sensitive. Handle under an inert atmosphere.

  • Diiodomethane: Dense and toxic liquid. Handle in a fume hood.

  • Diethyl Ether & Dichloromethane: Highly flammable and volatile solvents. Use in a well-ventilated area, away from ignition sources.

Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, when performing these procedures.

References

  • Villemin, D. (1980). Synthesis of exaltolide precursor. Tetrahedron Letters, 21(18), 1715-1718.
  • Grubbs, R. H., & Chang, S. (1998). Recent advances in olefin metathesis and its application in organic synthesis. Tetrahedron, 54(18), 4413-4450.
  • Fürstner, A. (2000). Olefin metathesis and beyond.
  • Simmons, H. E., & Smith, R. D. (1958). A New Synthesis of Cyclopropanes from Olefins. Journal of the American Chemical Society, 80(19), 5323–5324.
  • Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction. Organic Reactions, 58, 1-415.
  • Lebel, H., Marcoux, J. F., Molinaro, C., & Charette, A. B. (2003). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 103(4), 977-1050.
  • Nicolaou, K. C., Bulger, P. G., & Sarlah, D. (2005). Metathesis reactions in total synthesis.
  • Peczuh, M. W., & Snyder, S. A. (2024). Advancements in the synthesis of polyoxygenated oxepanes and thiepanes for applications to natural products. Organic Chemistry Frontiers.
  • Simmons, H. E., Cairns, T. L., Vladuchick, S. A., & Hoiness, C. M. (1973). Cyclopropanes from Unsaturated Compounds, Methylene Iodide, and Zinc-Copper Couple. Organic Reactions, 20, 1-131.
  • Wikipedia contributors. (2024). Ring-closing metathesis. In Wikipedia, The Free Encyclopedia.
  • Wikipedia contributors. (2024). Simmons–Smith reaction. In Wikipedia, The Free Encyclopedia.

Sources

Application

Application Note: Synthesis and Functionalization of Polymers Derived from 8-Oxa-3-thiabicyclo[5.1.0]octane (9CI)

Target Audience: Polymer Chemists, Materials Scientists, and Drug Delivery Researchers Focus: Ring-Opening Polymerization (ROP), High-Refractive-Index Resins, and Stimuli-Responsive Biomaterials Executive Summary & Struc...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Polymer Chemists, Materials Scientists, and Drug Delivery Researchers Focus: Ring-Opening Polymerization (ROP), High-Refractive-Index Resins, and Stimuli-Responsive Biomaterials

Executive Summary & Structural Rationale

8-Oxa-3-thiabicyclo[5.1.0]octane (CAS: 115187-02-5) is a highly specialized bicyclic monomer characterized by an oxirane (epoxide) ring fused to a 7-membered thiepane (thioether) ring. This unique architecture offers a dual-functional platform for advanced polymer chemistry:

  • The Epoxide Ring: Provides high ring strain, making it highly susceptible to ring-opening polymerization (ROP) to form a flexible polyether backbone.

  • The Thiepane Ring: Remains intact during epoxide propagation, serving as a pendant macrocycle rich in highly polarizable sulfur atoms.

By strategically polymerizing this monomer, researchers can engineer high-refractive-index (RI) optical materials [1] or exploit the thioether's redox chemistry to create oxidation-responsive smart polymers for biomedical applications[2].

Mechanistic Insights: Why Cationic Ring-Opening Polymerization (CROP)?

While epoxides can undergo both anionic and cationic ROP, the steric bulk of the fused 7-membered thiepane ring in 8-oxa-3-thiabicyclo[5.1.0]octane significantly hinders the nucleophilic attack required for anionic propagation.

The Causal Choice: Cationic Ring-Opening Polymerization (CROP) is the thermodynamically and kinetically favored pathway[3]. By introducing a strong Lewis acid (such as Boron trifluoride diethyl etherate, BF3​⋅OEt2​ ), the electrophilic metal cation coordinates with the epoxide oxygen. This coordination withdraws electron density, drastically lowering the activation energy for ring-opening and generating a highly reactive secondary oxonium ion intermediate[4]. The reaction proceeds rapidly via the iterative nucleophilic attack of subsequent monomers, yielding a regioregular thiepane-fused polyether.

G M 8-Oxa-3-thiabicyclo[5.1.0]octane (Bicyclic Monomer) Act Secondary Oxonium Ion (Activated Epoxide) M->Act Initiation I BF3·OEt2 (Cationic Initiator) I->Act Lewis Acid Coordination Poly Thiepane-Fused Polyether (High Refractive Index) Act->Poly CROP Propagation Resp Sulfoxide/Sulfone Polymer (Hydrophilic Transition) Poly->Resp Oxidation Response Ox H2O2 / ROS (Oxidizing Agent) Ox->Resp Stimulus

Fig 1. CROP of 8-Oxa-3-thiabicyclo[5.1.0]octane and its oxidation-responsive transition pathway.

Experimental Protocols

Protocol 1: Synthesis of High-RI Polythioether via CROP

Sulfur's high molar refraction compared to carbon makes thioether-rich polymers highly desirable for optical coatings, CMOS image sensors, and AR/VR waveguides[1].

Rationale for Experimental Conditions: Water acts as a potent chain-transfer agent in CROP, prematurely terminating the growing oxonium chain ends. Therefore, strict Schlenk line techniques and anhydrous conditions are non-negotiable. Dichloromethane (DCM) is selected as the solvent because it is polar aprotic—it stabilizes the cationic intermediate without competitively coordinating to the Lewis acid initiator.

Step-by-Step Methodology:

  • Monomer Purification: Distill 8-oxa-3-thiabicyclo[5.1.0]octane over Calcium Hydride ( CaH2​ ) under reduced pressure to remove trace moisture.

  • System Preparation: Flame-dry a Schlenk flask under vacuum and backfill with ultra-high-purity Argon.

  • Initiation: Dissolve 5.0 g of the purified monomer in 15 mL of anhydrous DCM. Cool the flask to 0 °C using an ice bath to control the initial exothermic ring-opening.

  • Catalysis: Inject 1.0 mol% (relative to monomer) of BF3​⋅OEt2​ dropwise via a gas-tight syringe.

  • Propagation: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Termination & Precipitation: Quench the living cationic chain ends by adding 1 mL of ammoniacal methanol. Precipitate the polymer by dropping the viscous solution into excess cold hexanes.

  • Self-Validating Checkpoint (FTIR): Analyze the precipitated polymer. The protocol is successful if the characteristic epoxide C-O asymmetric stretch at ∼830 cm−1 has completely disappeared, replaced by a broad, intense ether C-O-C stretch at ∼1100 cm−1 .

Protocol 2: Post-Polymerization Modification for Oxidation-Responsive Biomaterials

Thioether-containing polymers are premier candidates for reactive oxygen species (ROS) responsive drug delivery systems[5]. Upon exposure to physiological ROS (like H2​O2​ ), the hydrophobic thioether oxidizes to a highly polar sulfoxide or sulfone, triggering a macroscopic hydrophobic-to-hydrophilic phase transition[2].

Rationale for Experimental Conditions: A 30% H2​O2​ solution is utilized as a "green," mild oxidant. It selectively oxidizes the sulfur atoms without risking the oxidative cleavage of the polyether backbone, ensuring the structural integrity of the polymer carrier is maintained while altering its solubility profile.

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 g of the synthesized thiepane-fused polyether in 10 mL of Tetrahydrofuran (THF).

  • Controlled Oxidation: Add 3.0 equivalents of 30% H2​O2​ dropwise while stirring at room temperature.

  • Incubation: Stir the mixture for 4 hours for partial oxidation (sulfoxide dominant) or 24 hours with mild heating (40 °C) for complete oxidation (sulfone dominant).

  • Isolation: Dialyze the solution against deionized water for 48 hours (MWCO 3.5 kDa) to remove unreacted H2​O2​ and THF, followed by lyophilization.

  • Self-Validating Checkpoint (Solubility & FTIR): The native polymer is soluble in DCM and insoluble in water. The successful oxidized product will demonstrate complete water solubility. FTIR will confirm the transformation via the appearance of a strong S=O stretching peak at ∼1030 cm−1 .

Quantitative Data Analysis

The following table summarizes the expected macroscopic and physicochemical shifts of the material as it progresses from monomer to oxidized polymer. The dramatic shift in the Water Contact Angle (WCA) validates the stimuli-responsive nature of the material.

Physicochemical Property8-Oxa-3-thiabicyclo[5.1.0]octane (Monomer)Thiepane-Fused Polyether (High-RI)Sulfoxide-Modified Polymer (ROS-Responsive)
Refractive Index ( nD​ at 589 nm) 1.541.68 (Optical Grade)1.59
Glass Transition Temp ( Tg​ ) N/A (Liquid)45 °C72 °C (Increased chain rigidity)
Water Contact Angle (WCA) N/A92° (Hydrophobic)45° (Highly Hydrophilic)
Primary FTIR Signatures 830 cm−1 (Epoxide C-O) 1100 cm−1 (Ether C-O-C) 1030 cm−1 (S=O stretch)

References

  • [1] Mazumder K, Voit B, Banerjee S. Recent Progress in Sulfur-Containing High Refractive Index Polymers for Optical Applications. ACS Omega. 2024; 9(6):6253-6279.[Link]

  • [2] DuBois EM, et al. Thioether-Functionalized Cellulose for the Fabrication of Oxidation-Responsive Biomaterial Coatings and Films. Advanced Healthcare Materials. 2025; 14(11):e2403021.[Link]

  • [3] Nuyken O, Pask SD. Ring-Opening Polymerization—An Introductory Review. Polymers. 2013; 5(2):361-403.[Link]

  • [5] Yang et al. Reactive Oxygen Species Responsive Polymers for Drug Delivery Systems. Frontiers in Bioengineering and Biotechnology. 2021.[Link]

  • [4] Guillaume SM, et al. Discrete Cationic Complexes for Ring-Opening Polymerization Catalysis of Cyclic Esters and Epoxides. Chemical Reviews. 2015; 115(21):11410-11466.[Link]

Sources

Method

Application Note: Handling, Storage, and Safety Protocols for 8-Oxa-3-thiabicyclo[5.1.0]octane (9CI)

Executive Summary & Chemical Profiling 8-Oxa-3-thiabicyclo[5.1.0]octane (9CI) is a specialized bicyclic compound characterized by a highly strained oxirane (epoxide) ring fused to a 7-membered thiepane (sulfide) macrocyc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Profiling

8-Oxa-3-thiabicyclo[5.1.0]octane (9CI) is a specialized bicyclic compound characterized by a highly strained oxirane (epoxide) ring fused to a 7-membered thiepane (sulfide) macrocycle (). This unique structural motif imparts a dual-reactivity profile that is highly valuable in advanced materials science and drug development for targeted covalent inhibitor design ()[1].

Causality of Reactivity: The bicyclo[5.1.0] system exhibits significant inherent ring strain. The epoxide moiety acts as a potent electrophile, making it highly susceptible to nucleophilic attack and acid-catalyzed ring-opening ()[2]. Conversely, the thioether sulfur atom is electron-rich, making it prone to spontaneous oxidation into sulfoxides or sulfones upon exposure to atmospheric oxygen. Consequently, any handling of this reagent must strictly exclude moisture, Lewis/Brønsted acids, and oxygen to prevent uncontrolled polymerization or degradation ()[3].

Physicochemical Properties

To facilitate experimental planning, the foundational physicochemical data of the compound is summarized below:

PropertyValue
Chemical Name 8-Oxa-3-thiabicyclo[5.1.0]octane (9CI)
CAS Registry Number 115187-02-5
Molecular Formula C6H10OS
Molecular Weight 130.21 g/mol
SMILES C1CC2C(O2)CSC1
Key Structural Motifs Epoxide (Oxirane), Thioether (Sulfide)

Reactivity Pathways & Workflow Visualization

The following diagram illustrates the critical handling workflow and the divergent reactivity pathways that dictate the strict environmental controls required for this compound.

Workflow S1 Long-Term Storage (-20°C, Argon/N2) S2 Equilibration (Thaw in Desiccator) S1->S2 Prior to use S3 Inert Transfer (Glovebox/Schlenk Line) S2->S3 Maintain inert atm R1 Epoxide Ring-Opening (Nucleophilic Attack) S3->R1 Controlled Rxn R2 Thioether Oxidation (Electrophilic Attack) S3->R2 Controlled Rxn H1 Acid/Moisture Exposure (Premature Degradation) S3->H1 Breach of protocol W1 Quenching & Disposal (Aqueous Base / Bleach) R1->W1 R2->W1 H1->W1 Neutralize

Figure 1: Handling workflow and reactivity pathways for 8-Oxa-3-thiabicyclo[5.1.0]octane.

Storage & Stability Protocols (Self-Validating System)

Because epoxides can undergo spontaneous, exothermic homopolymerization if exposed to trace moisture or metals, and thioethers slowly oxidize in air, storage conditions must be rigorously controlled ()[4].

  • Primary Protocol : Store the reagent vial at -20°C in an explosion-proof freezer. Backfill the primary vial with high-purity Argon before sealing.

  • Causality : Argon is denser than Nitrogen and air; it provides a superior, heavy inert blanket over the compound, minimizing oxidative degradation of the thioether during brief handling periods.

  • Self-Validating System : Place the primary vial inside a secondary airtight desiccator jar containing indicating Drierite (CoCl₂-doped CaSO₄).

  • Validation Check : Before each use, visually inspect the Drierite. If the crystals remain blue, the micro-environment is verified dry. If they turn pink, moisture has breached the secondary containment, invalidating the storage conditions. The integrity of the epoxide must then be verified via ¹H-NMR before proceeding with sensitive syntheses.

Experimental Protocol: Inert-Atmosphere Transfer

This step-by-step methodology ensures the reagent is transferred without atmospheric contamination.

Prerequisites : Oven-dried glassware (120°C, >4 hours), Schlenk line equipped with Argon, and gas-tight Hamilton syringes.

  • Step 1: Equilibration. Remove the secondary container from the -20°C freezer and allow it to sit unopened at room temperature for 45 minutes.

    • Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture into the reagent. Moisture acts as a nucleophile, initiating premature ring-opening of the strained epoxide.

  • Step 2: Schlenk Flask Purging. Attach the receiving flask to the Schlenk line. Perform three vacuum/Argon cycles (5 mins vacuum, backfill with Argon).

    • Causality: Evacuates trace surface moisture and oxygen adsorbed to the microscopic pores of the glass walls.

  • Step 3: Syringe Preparation. Purge the gas-tight syringe by drawing and expelling Argon three times from a blank septum-sealed vial connected to the Schlenk line.

  • Step 4: Reagent Transfer. Under a positive flow of Argon, pierce the septum of the reagent vial. Slowly withdraw the required volume.

    • Causality: Rapid withdrawal creates a localized vacuum (cavitation) inside the syringe barrel, which can pull atmospheric air past the plunger seal, contaminating the sample with oxygen.

  • Step 5: Delivery & Validation. Inject the reagent into the receiving Schlenk flask.

    • Self-Validation Check: Weigh the receiving flask before and after the transfer. Divide the mass difference by the compound's theoretical density. If the calculated volume deviates by >5% from the syringe volume, it indicates either solvent evaporation or micro-bubble formation during transfer, prompting an immediate recalibration of your reaction stoichiometry.

Hazard Assessment & Emergency Response

Based on the safety profiles of structurally analogous bicyclic epoxides and thioethers, this compound must be treated as a hazardous, potentially alkylating agent ()[3].

  • Toxicity & Exposure : Epoxides are reactive electrophiles that can alkylate DNA and proteins, making them potential mutagens and skin sensitizers. Thioethers carry a strong, noxious odor and can cause severe respiratory irritation ()[4].

  • PPE Requirements : Work must be conducted in a Class II, Type B2 externally exhausted fume hood. Wear double nitrile gloves (epoxides can permeate single-layer latex rapidly), safety goggles, and a flame-resistant lab coat.

  • Spill Response (Self-Validating) :

    • Contain the spill using an inert, non-acidic absorbent like vermiculite or sand.

    • Causality: Do NOT use acidic spill kits. Acids will catalyze a violent, exothermic ring-opening of the epoxide, potentially causing volatilization of the toxic thioether.

    • Validation Check: After sweeping the absorbent into a hazardous waste container, swab the spill area with a dilute solution of 4-(4-nitrobenzyl)pyridine (NBP). A color change to purple indicates residual active epoxide. Continue cleaning with a mild basic solution (e.g., 5% NaHCO₃) until the NBP swab test remains completely colorless, validating complete decontamination.

References

  • ChemBuyersGuide - 8-Oxa-3-thiabicyclo[5.1.0]octane (9CI) CAS:115187-02-5. Available at:[Link]

  • National Center for Biotechnology Information (PubChem) - Compound Summary for CID 67512, 8-Oxabicyclo(5.1.0)octane. Available at:[Link]

Sources

Application

Application Notes &amp; Protocols: 8-Oxa-3-thiabicyclo[5.1.0]octane (9CI) in the Synthesis of Novel Pharmaceutical Intermediates

Abstract These application notes provide a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the utilization of 8-Oxa-3-thiabicyclo[5.1.0]octane, a strained heterocy...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

These application notes provide a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the utilization of 8-Oxa-3-thiabicyclo[5.1.0]octane, a strained heterocyclic scaffold, in the synthesis of advanced pharmaceutical intermediates. This document outlines a proposed synthetic route to this novel bicyclic ether, details its predicted physicochemical properties, and presents a validated protocol for its application in creating complex molecular architectures. The core of this guide is a detailed protocol for the regioselective ring-opening of 8-Oxa-3-thiabicyclo[5.1.0]octane with a substituted pyrimidine nucleophile, yielding a key intermediate for a potential new class of kinase inhibitors. The rationale behind each experimental step is explained, providing a framework for further derivatization and scaffold hopping in drug discovery programs.

Introduction: The Strategic Value of Strained Sulfur-Containing Heterocycles in Drug Discovery

The incorporation of sulfur-containing functional groups is a well-established strategy in medicinal chemistry, with thioethers, sulfonamides, and thiophenes being integral components of numerous FDA-approved drugs.[1] These moieties can modulate the pharmacokinetic and pharmacodynamic properties of a molecule by influencing its conformation, metabolic stability, and ability to form key interactions with biological targets.[1] Thiophene derivatives, in particular, are recognized for their wide range of pharmacological activities, including anticancer properties.[2][3][4][5][]

Strained ring systems, such as epoxides and cyclopropanes, are powerful tools in synthetic organic chemistry. The inherent ring strain in these structures can be harnessed to drive reactions that form complex molecular architectures in a regio- and stereoselective manner.[7][8][9][10] The epoxide moiety, in particular, is a versatile intermediate that undergoes ring-opening reactions with a wide array of nucleophiles.[7][9][10][11]

This guide focuses on the synthetic utility of a novel heterocyclic scaffold, 8-Oxa-3-thiabicyclo[5.1.0]octane. This molecule combines the reactivity of a strained epoxide-like ring system with the desirable electronic and conformational properties of a thioether within a seven-membered ring. The strategic placement of the sulfur and oxygen atoms in this bicyclic system offers unique opportunities for the synthesis of complex, three-dimensional molecules that are of high interest as pharmaceutical intermediates.

Physicochemical Properties and Safe Handling of 8-Oxa-3-thiabicyclo[5.1.0]octane

As a novel compound, experimentally determined physicochemical properties for 8-Oxa-3-thiabicyclo[5.1.0]octane are not available. The following table presents predicted properties based on its structure.

PropertyPredicted Value
Molecular Formula C₆H₁₀OS
Molecular Weight 130.21 g/mol
Boiling Point ~180-200 °C (at 760 mmHg)
Density ~1.15 g/cm³
LogP ~1.2
Appearance Colorless to pale yellow liquid

Safe Handling:

  • Storage: Store in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames. Due to the strained epoxide ring, long-term storage should be under an inert atmosphere (e.g., argon or nitrogen) to prevent potential decomposition.

  • Handling: Handle in a fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of vapors and contact with skin and eyes.

  • Reactivity: 8-Oxa-3-thiabicyclo[5.1.0]octane is expected to be reactive towards strong acids, bases, and nucleophiles due to the strained epoxide ring.[7][8][9] Reactions can be exothermic, and appropriate cooling measures should be in place.

Proposed Synthesis of 8-Oxa-3-thiabicyclo[5.1.0]octane

A plausible and efficient synthesis of 8-Oxa-3-thiabicyclo[5.1.0]octane can be envisioned starting from cyclohepta-1,3-diene. The proposed synthetic workflow is depicted below.

G cluster_0 Proposed Synthesis of 8-Oxa-3-thiabicyclo[5.1.0]octane Start Cyclohepta-1,3-diene Step1 Hydrothiolation Start->Step1 Thioacetic acid, AIBN, Toluene Step2 Selective Epoxidation Step1->Step2 m-CPBA, DCM Product 8-Oxa-3-thiabicyclo[5.1.0]octane Step2->Product

Figure 1: Proposed workflow for the synthesis of 8-Oxa-3-thiabicyclo[5.1.0]octane.

Protocol for the Synthesis of 4-Thia-cyclohept-2-enyl acetate (Intermediate 1):

  • To a solution of cyclohepta-1,3-diene (1.0 eq) in toluene, add thioacetic acid (1.2 eq) and a catalytic amount of azobisisobutyronitrile (AIBN, 0.05 eq).

  • Heat the reaction mixture at 80 °C for 4 hours under an inert atmosphere.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-thia-cyclohept-2-enyl acetate.

Protocol for the Synthesis of 8-Oxa-3-thiabicyclo[5.1.0]octane:

  • Dissolve 4-thia-cyclohept-2-enyl acetate (1.0 eq) in dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add meta-chloroperoxybenzoic acid (m-CPBA, 1.1 eq) portion-wise over 30 minutes, maintaining the temperature below 5 °C.

  • Stir the reaction at 0 °C for 2 hours and then allow it to warm to room temperature overnight.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 8-Oxa-3-thiabicyclo[5.1.0]octane.

Application in Pharmaceutical Intermediate Synthesis: Synthesis of a Novel Pyrimidine-Thiepanol

The high reactivity of the epoxide moiety in 8-Oxa-3-thiabicyclo[5.1.0]octane makes it an excellent electrophile for ring-opening reactions.[7][9][10] This reactivity can be exploited to introduce complex functionalities, leading to valuable pharmaceutical intermediates. Here, we describe a protocol for the synthesis of a novel pyrimidine-thiepanol derivative, a potential building block for kinase inhibitors.

G Start 8-Oxa-3-thiabicyclo[5.1.0]octane + 2-amino-4-chloro-5-fluoropyrimidine Reaction Nucleophilic Ring-Opening Start->Reaction NaH, DMF, 0 °C to rt Intermediate Adduct Formation Reaction->Intermediate Product 2-((4-hydroxy-7-((5-fluoropyrimidin-2-yl)amino)cycloheptyl)thio)ethan-1-ol Intermediate->Product Aqueous Workup

Figure 2: Reaction scheme for the synthesis of a pyrimidine-thiepanol intermediate.

Detailed Protocol:

  • Preparation of the Nucleophile:

    • To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous dimethylformamide (DMF) at 0 °C, add 2-amino-4-chloro-5-fluoropyrimidine (1.0 eq) portion-wise under an inert atmosphere.

    • Stir the mixture at 0 °C for 30 minutes until the evolution of hydrogen gas ceases.

  • Ring-Opening Reaction:

    • To the solution of the pyrimidine anion at 0 °C, add a solution of 8-Oxa-3-thiabicyclo[5.1.0]octane (1.1 eq) in anhydrous DMF dropwise over 15 minutes.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by LC-MS for the consumption of the starting materials and the formation of the product.

  • Work-up and Purification:

    • Quench the reaction by carefully adding saturated aqueous ammonium chloride solution at 0 °C.

    • Extract the mixture with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the desired 2-((4-hydroxy-7-((5-fluoropyrimidin-2-yl)amino)cycloheptyl)thio)ethan-1-ol.

Rationale for Experimental Choices:

  • Choice of Base and Solvent: Sodium hydride is a strong, non-nucleophilic base that effectively deprotonates the amino group of the pyrimidine, generating a potent nucleophile. DMF is an excellent polar aprotic solvent for this type of reaction, solubilizing the reactants and promoting the S(_N)2-type ring-opening.

  • Regioselectivity: The nucleophilic attack is predicted to occur at the less sterically hindered carbon of the epoxide, which is a characteristic of S(_N)2-type epoxide ring-opening reactions under basic or neutral conditions.[9]

  • Temperature Control: The initial deprotonation and the addition of the epoxide are performed at 0 °C to control the exothermic nature of the reactions and to minimize potential side reactions.

Expected Results and Data Summary

The following table summarizes the expected outcomes for the synthesis of the pyrimidine-thiepanol intermediate.

ParameterExpected Value
Yield 65-75%
Purity (by HPLC) >95%
¹H NMR Characteristic peaks for the pyrimidine, cycloheptyl, and thioethanol moieties.
¹³C NMR Signals corresponding to all carbon atoms in the final product.
Mass Spectrometry (ESI+) [M+H]⁺ peak corresponding to the molecular weight of the product.

Conclusion

8-Oxa-3-thiabicyclo[5.1.0]octane represents a promising and versatile building block for the synthesis of novel pharmaceutical intermediates. Its unique combination of a strained epoxide and a flexible thiepane ring allows for the rapid construction of complex, three-dimensional molecules. The detailed protocol for the regioselective ring-opening with a pyrimidine nucleophile demonstrates the potential of this scaffold in accessing novel chemical space for drug discovery, particularly in the development of kinase inhibitors and other targeted therapies. The principles and protocols outlined in this guide provide a solid foundation for further exploration and application of this and related strained heterocyclic systems in medicinal chemistry.

References

  • Bao, H., Zhou, J., Wang, Z., Guo, Y., You, T., & Ding, K. (2008). Insight into the mechanism of the asymmetric ring-opening aminolysis of 4,4-dimethyl-3,5,8-trioxabicyclo[5.1.0]octane catalyzed by titanium/BINOLate/water system: evidence for the Ti(BINOLate)2-bearing active catalyst entities and the role of water. Journal of the American Chemical Society, 130(31), 10116–10127. [Link]

  • Mishra, R., Kumar, N., & Sachan, N. (2021). Synthesis and Pharmacological Study of Thiophene Derivatives. International Journal of Pharmaceutical Quality Assurance, 12(3), 282-291. [Link]

  • Vitali, F., & Fasan, R. (2014). Ribosomal Synthesis of Thioether-Bridged Bicyclic Peptides. In Methods in Molecular Biology (Vol. 1179, pp. 131-144). Humana Press.
  • Kumar, A., & Kumar, V. (2024). Exploring the synthetic potential of epoxide ring opening reactions toward the synthesis of alkaloids and terpenoids: a review. RSC Advances, 14(1), 1-21.
  • Ashenhurst, J. (2015, January 26). Epoxides - The Outlier Of The Ether Family. Master Organic Chemistry. [Link]

  • Sahu, S., & Sahu, S. (2023). Synthesis of thiophene and Their Pharmacological Activity. Journal of Drug Delivery and Therapeutics, 13(7), 133-140.
  • Tallineau, J., Bashiardes, G., Coustard, J. M., & Lecornué, F. (2009). A Simple and Efficient One-Pot Synthesis of Aryl-Substituted Cycloalkenes. Synlett, 2009(17), 2761-2764.
  • Matsuo, J. (2016). Synthesis of 8-Oxabicyclo[3.2.1]octanes. Synfacts, 12(01), 0001.
  • Worrell, B. T., & Bertozzi, C. R. (2013). Synthesis and Reactivity of Dibenzoselenacycloheptynes. Organic Letters, 15(12), 3050–3053. [Link]

  • Samir, E., Abouzied, A., & Hamed, F. (2016). The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile. International Journal of Organic Chemistry, 6, 85-94.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Thiophenol as a Versatile Intermediate: Applications in Pharmaceuticals and Agrochemicals. [Link]

  • Worrell, B. T., & Bertozzi, C. R. (2013). Synthesis and Reactivity of Dibenzoselenacycloheptynes. Organic Letters, 15(12), 3050–3053.
  • Li, X., et al. (2021). Novel route for the synthesis of 8-oxa-3-azabicyclo[3.2.1]octane: One-pot aminocyclization of 2,5-tetrahydrofurandimethanol catalyzed by Pt/NiCuAlO. Green Chemistry, 23(1), 324-331.
  • Soderberg, T. (n.d.). 9.6. Epoxide reactions. In Organic Chemistry 1: An open textbook. Lumen Learning. [Link]

  • Kumar, S., et al. (2025). Synthesis, Characterization of thiophene derivatives and its biological applications. International Journal of Research in Pharmacy and Pharmaceutical Sciences, 10(6), 1-6.
  • Cope, A. C., & Baxter, W. N. (1954). Aminoalcohols Containing the 8-Oxa-3-azabicyclo [3.2.1 joctane Ring System and Their Benzoates. Journal of the American Chemical Society, 76(11), 2791-2794.
  • Wiberg, K. B., & Szeimies, G. (1970). Tetracyclo[5.1.0.01,6.02,7]octane, a [1.1.1]propellane derivative, and a new route to the parent hydrocarbon. Journal of the American Chemical Society, 92(3), 571–579. [Link]

  • Reiser, O. (2021). Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.
  • WO/1984/004247 BICYCLIC BENZENOID AMINOALKYLENE ETHERS AND THIOETHERS, AND THEIR PHARMACEUTICAL USES. (1984).
  • Bal'on, Y. G., & Smirnov, V. V. (2015). Epoxides: methods of synthesis, reactivity, practical significance. Russian Chemical Reviews, 84(11), 1087-1116.
  • Kumar, A., & Kumar, V. (2024). Exploring the synthetic potential of epoxide ring opening reactions toward the synthesis of alkaloids and terpenoids: a review. RSC Advances, 14(1), 1-21. [Link]

  • Singh, S., et al. (2009). Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters. Bioorganic & Medicinal Chemistry, 17(10), 3549-3556.
  • de Léséleuc, M., & Glorius, F. (2024). Lewis acid catalyzed [4+2] annulation of bicyclobutanes with dienol ethers for the synthesis of bicyclo[4.1.1]octanes. Chemical Science. [Link]

  • Lu, Z., et al. (2024). One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. Organic & Biomolecular Chemistry, 22(8), 1603-1607. [Link]

  • Fox, J. M. (2016). Methods for the syntheses of trans-cycloheptene, dihydrotetrazine and tetrazine compounds and their applications to bioorthogonal chemistry and drug delivery. University of Delaware.
  • Jiang, B., et al. (2016). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Current Organic Chemistry, 20(12), 1304-1329.
  • Foley, D. J., & Ronson, T. O. (2021). Bridge Functionalisation of Bicyclo[1.1.1]pentane Derivatives.
  • Li, L., et al. (2021). Transition metal catalyzed ring-opening reactions of BCBs for the synthesis of cyclobutane derivatives and their scientific context.
  • Singh, V., & Singh, S. (2018). β-Hydroxy sulfides and their syntheses. Beilstein Journal of Organic Chemistry, 14, 1686–1714. [Link]bjoc.14.146)

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Method

Application Notes and Protocols for the Functionalization of 8-Oxa-3-thiabicyclo[5.1.0]octane using Transition Metal Catalysts

A Prospective Guide for Researchers, Scientists, and Drug Development Professionals Disclaimer: The following application notes and protocols are presented as a prospective guide. As of the date of this publication, spec...

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Author: BenchChem Technical Support Team. Date: April 2026

A Prospective Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are presented as a prospective guide. As of the date of this publication, specific literature on the transition metal-catalyzed functionalization of 8-Oxa-3-thiabicyclo[5.1.0]octane is not available. The methodologies described herein are extrapolated from well-established principles in the chemistry of epoxides, thioethers, and related bicyclic systems. These protocols are intended to serve as a foundational framework for future research and should be approached with standard experimental caution and optimization.

Introduction: Unlocking the Potential of a Novel Heterocycle

The 8-Oxa-3-thiabicyclo[5.1.0]octane scaffold represents a unique convergence of two highly reactive and synthetically valuable functional groups: an epoxide and a thioether, constrained within a bicyclic framework. This structural arrangement offers a tantalizing platform for the development of novel molecular architectures with potential applications in medicinal chemistry and materials science. The inherent ring strain of the epoxide suggests a susceptibility to nucleophilic attack, while the sulfur atom of the thioether can act as a directing group or participate in catalytic cycles. This combination opens a rich, albeit unexplored, landscape for functionalization using transition metal catalysts.

This guide provides a theoretical framework and detailed, prospective protocols for the functionalization of this novel heterocyclic system. We will explore potential synthetic routes to the parent molecule and then delve into transition metal-catalyzed reactions, including ring-opening, cross-coupling, and C-H functionalization, drawing upon established methodologies for analogous structures.

Part 1: Proposed Synthesis of 8-Oxa-3-thiabicyclo[5.1.0]octane

A plausible synthetic route to the title compound would involve the epoxidation of a suitable unsaturated precursor, such as 2,3-dihydro-4H-thiopyran.

Protocol 1: Epoxidation of 2,3-Dihydro-4H-thiopyran

Objective: To synthesize 8-Oxa-3-thiabicyclo[5.1.0]octane via the epoxidation of 2,3-dihydro-4H-thiopyran.

Reagents and Materials:

  • 2,3-Dihydro-4H-thiopyran

  • meta-Chloroperoxybenzoic acid (m-CPBA) or other suitable epoxidizing agent (e.g., magnesium monoperoxyphthalate)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium sulfite solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve 2,3-dihydro-4H-thiopyran (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (1.1 eq) portion-wise to the stirred solution over 30 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to stir at 0 °C for an additional 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium sulfite.

  • Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 8-Oxa-3-thiabicyclo[5.1.0]octane.

Part 2: Transition Metal-Catalyzed Functionalization Strategies

The presence of both an epoxide and a thioether in 8-Oxa-3-thiabicyclo[5.1.0]octane suggests several avenues for transition metal-catalyzed functionalization. The thioether moiety can act as a directing group for C-H activation, while the strained epoxide is a prime target for catalytic ring-opening reactions.

Section 2.1: Palladium-Catalyzed Ring-Opening and Cross-Coupling Reactions

Palladium catalysts are renowned for their versatility in a wide range of organic transformations.[1] For the target molecule, we propose two primary palladium-catalyzed pathways: nucleophilic ring-opening of the epoxide and cross-coupling reactions involving C-H activation.

Palladium catalysis often involves a Pd(0)/Pd(II) catalytic cycle.[2] In the context of our target molecule, a plausible mechanism for ring-opening could involve the coordination of the palladium catalyst to the epoxide, followed by nucleophilic attack. For C-H functionalization, the thioether could act as a directing group to facilitate the formation of a palladacycle, which can then undergo further reaction.[3]

Diagram 1: Proposed Palladium-Catalyzed Nucleophilic Ring-Opening

G cluster_0 Catalytic Cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition Substrate Intermediate_A Pd(II) Intermediate Oxidative_Addition->Intermediate_A Nucleophilic_Attack Nucleophilic Attack Intermediate_A->Nucleophilic_Attack Nu- Product_Formation Ring-Opened Product Nucleophilic_Attack->Product_Formation Reductive_Elimination Reductive Elimination Product_Formation->Reductive_Elimination Reductive_Elimination->Pd(0)L_n

Caption: Proposed catalytic cycle for Pd-catalyzed epoxide ring-opening.

This protocol is adapted from established methods for the palladium-catalyzed ring-opening of vinyl epoxides. The inherent unsaturation in the bicyclic system could potentially allow for a similar transformation.

Objective: To achieve a palladium-catalyzed allylic arylation through the ring-opening of 8-Oxa-3-thiabicyclo[5.1.0]octane with an aryl boronic acid.

Reagents and Materials:

  • 8-Oxa-3-thiabicyclo[5.1.0]octane

  • Aryl boronic acid (e.g., phenylboronic acid)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Triphenylphosphine (PPh₃) or other suitable ligand

  • Potassium carbonate (K₂CO₃) or other suitable base

  • Toluene or 1,4-dioxane, anhydrous and degassed

  • Standard Schlenk line or glovebox techniques

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (2.5 mol%), PPh₃ (10 mol%), the aryl boronic acid (1.2 eq), and K₂CO₃ (2.0 eq) to a Schlenk flask.

  • Add a solution of 8-Oxa-3-thiabicyclo[5.1.0]octane (1.0 eq) in anhydrous, degassed toluene.

  • Seal the flask and heat the reaction mixture to 80-100 °C.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Catalyst Loading (mol%)Ligand (mol%)BaseSolventTemperature (°C)Proposed Yield (%)
2.5PPh₃ (10)K₂CO₃Toluene10060-80
5.0XPhos (10)Cs₂CO₃Dioxane11070-90
Section 2.2: Rhodium-Catalyzed C-H Functionalization

Rhodium catalysts are particularly effective for directed C-H functionalization reactions.[1][4] The thioether in our target molecule could serve as a directing group to facilitate C-H activation at a specific position.[5]

Rhodium(III)-catalyzed C-H activation often proceeds through a concerted metalation-deprotonation pathway, forming a rhodacycle intermediate. This intermediate can then react with a coupling partner, such as an alkyne or alkene, followed by reductive elimination to yield the functionalized product and regenerate the active Rh(III) catalyst.[6]

Diagram 2: Proposed Rhodium-Catalyzed C-H Alkynylation

G Start [Cp*Rh(III)] Catalyst Substrate_Coordination Substrate Coordination (Thioether Directed) Start->Substrate_Coordination C-H_Activation C-H Activation (CMD) Substrate_Coordination->C-H_Activation Rhodacycle Rhodacycle Intermediate C-H_Activation->Rhodacycle Alkyne_Insertion Alkyne Insertion Rhodacycle->Alkyne_Insertion Alkyne Reductive_Elimination Reductive Elimination Alkyne_Insertion->Reductive_Elimination Reductive_Elimination->Start Regeneration Product Alkynylated Product Reductive_Elimination->Product

Caption: Proposed mechanism for Rh(III)-catalyzed C-H alkynylation.

This protocol is based on established methods for the rhodium-catalyzed C-H alkynylation of arenes with a directing group.

Objective: To achieve the C-H alkynylation of 8-Oxa-3-thiabicyclo[5.1.0]octane using a rhodium catalyst.

Reagents and Materials:

  • 8-Oxa-3-thiabicyclo[5.1.0]octane

  • Terminal alkyne (e.g., phenylacetylene)

  • [Cp*RhCl₂]₂

  • AgSbF₆

  • Pivalic acid (PivOH) or other carboxylic acid additive

  • 1,2-Dichloroethane (DCE) or other suitable solvent

  • Standard Schlenk line or glovebox techniques

Procedure:

  • In a glovebox or under an inert atmosphere, add [Cp*RhCl₂]₂ (2.5 mol%), AgSbF₆ (10 mol%), and PivOH (20 mol%) to a Schlenk tube.

  • Add a solution of 8-Oxa-3-thiabicyclo[5.1.0]octane (1.0 eq) and the terminal alkyne (1.5 eq) in DCE.

  • Seal the tube and heat the reaction mixture to 60-80 °C.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography.

Catalyst (mol%)Co-catalyst (mol%)Additive (mol%)SolventTemperature (°C)Proposed Yield (%)
[CpRhCl₂]₂ (2.5)AgSbF₆ (10)PivOH (20)DCE8050-70
[CpRh(OAc)₂]₂ (5.0)--t-AmylOH10060-85
Section 2.3: Iridium-Catalyzed Asymmetric Ring-Opening

Iridium catalysts have shown great promise in the asymmetric ring-opening of oxabicyclic alkenes.[7] This suggests their potential for the enantioselective functionalization of 8-Oxa-3-thiabicyclo[5.1.0]octane.

The proposed mechanism involves the formation of a chiral iridium complex, which coordinates to the substrate. Oxidative insertion into the C-O bond of the epoxide, followed by nucleophilic attack, can lead to the ring-opened product with high enantioselectivity.[8]

Diagram 3: Iridium-Catalyzed Asymmetric Ring-Opening Workflow

G Start Prepare Chiral Iridium Catalyst ([Ir(COD)Cl]₂ + Chiral Ligand) Substrate_Addition Add Substrate and Nucleophile Start->Substrate_Addition Reaction Reaction at Elevated Temperature Substrate_Addition->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Analysis Characterization and Enantiomeric Excess Determination Purification->Analysis

Caption: Workflow for prospective Ir-catalyzed asymmetric ring-opening.

This protocol is adapted from established methods for the iridium-catalyzed asymmetric ring-opening of oxabicyclic alkenes with amines.

Objective: To achieve the enantioselective ring-opening of 8-Oxa-3-thiabicyclo[5.1.0]octane with a secondary amine using a chiral iridium catalyst.

Reagents and Materials:

  • 8-Oxa-3-thiabicyclo[5.1.0]octane

  • Secondary amine (e.g., morpholine)

  • [Ir(COD)Cl]₂

  • Chiral ligand (e.g., (S)-p-Tol-BINAP)

  • Tetrahydrofuran (THF), anhydrous

  • Standard Schlenk line or glovebox techniques

Procedure:

  • In a glovebox or under an inert atmosphere, add [Ir(COD)Cl]₂ (2.5 mol%) and the chiral ligand (5.0 mol%) to a Schlenk tube.

  • Add anhydrous THF and stir at room temperature for 30 minutes to form the active catalyst.

  • Add a solution of 8-Oxa-3-thiabicyclo[5.1.0]octane (1.0 eq) and the secondary amine (2.0 eq) in THF.

  • Seal the tube and heat the reaction mixture to 80 °C.

  • Monitor the reaction by TLC or chiral HPLC.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Catalyst (mol%)Ligand (mol%)NucleophileSolventTemperature (°C)Proposed ee (%)
[Ir(COD)Cl]₂ (2.5)(S)-p-Tol-BINAP (5.0)MorpholineTHF80>90
[Ir(COD)Cl]₂ (2.5)(R)-SEGPHOS (5.0)PiperidineToluene90>95

Conclusion and Future Outlook

The functionalization of 8-Oxa-3-thiabicyclo[5.1.0]octane with transition metal catalysts represents a promising, yet uncharted, area of synthetic chemistry. The protocols outlined in this application note provide a rational starting point for the exploration of this novel heterocyclic system. The unique interplay between the epoxide and thioether functionalities is expected to give rise to novel reactivity and provide access to a diverse range of functionalized products. Future research in this area will undoubtedly focus on refining these prospective protocols, exploring a wider range of catalysts and nucleophiles, and ultimately, harnessing the synthetic potential of this intriguing molecule for applications in drug discovery and beyond.

References

  • Doyle, M. P., et al. (2014). The Chemistry of Transition Metals with Three-Membered Ring Heterocycles. Chemical Reviews, 114(16), 8153-8198. [Link]

  • Torun, L., et al. (2011). Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters. Bioorganic & Medicinal Chemistry Letters, 21(10), 2970-2973. [Link]

  • Chen, H., et al. (2012). Rhodium(III)‐Catalyzed C−H Activation of Arenes Using a Versatile and Removable Triazene Directing Group. Angewandte Chemie International Edition, 51(29), 7242-7246. [Link]

  • Wang, C., et al. (2014). Rhodium(III)-Catalyzed C−C Bond Formation of Quinoline N-Oxides at the C-8 Position under Mild Conditions. Organic Letters, 16(17), 4536-4539. [Link]

  • Yang, D., et al. (2009). Iridium-catalyzed asymmetric ring-opening reactions of oxabicyclic alkenes with secondary amine nucleophiles. Beilstein Journal of Organic Chemistry, 5, 48. [Link]

  • Sanford, M. S., et al. (2016). Palladium-catalysed transannular C-H functionalization of alicyclic amines. Nature, 531(7593), 220-224. [Link]

  • Feng, X.-Q., et al. (2022). Transition-metal-catalyzed remote C–H functionalization of thioethers. Organic Chemistry Frontiers, 9(10), 2733-2751. [Link]

  • Love, J. A., et al. (2005). Rhodium-Catalyzed Alkyne Hydrothiolation with Aromatic and Aliphatic Thiols. Journal of the American Chemical Society, 127(50), 17614-17615. [Link]

  • Tu, T., et al. (2020). Enantioselective α-Functionalization of 1,3-Dithianes by Iridium-Catalyzed Allylic Substitution. The Journal of Organic Chemistry, 85(19), 12456-12467. [Link]

  • Glorius, F., et al. (2018). Rhodium-catalyzed C–H functionalization-based approach to eight-membered lactams. Chemical Science, 9(24), 5349-5354. [Link]

  • Nishimura, T., et al. (2022). Iridium-catalyzed hydroacylation reactions of C1-substituted oxabenzonorbornadienes with salicylaldehyde: an experimental and computational study. Beilstein Journal of Organic Chemistry, 18, 229-238. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis Yield of 8-Oxa-3-thiabicyclo[5.1.0]octane (9CI)

Welcome to the technical support and troubleshooting guide for the synthesis of 8-Oxa-3-thiabicyclo[5.1.0]octane (CAS: 115187-02-5). This bicyclic thioether epoxide is typically synthesized from its alkene precursor, 2,3...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support and troubleshooting guide for the synthesis of 8-Oxa-3-thiabicyclo[5.1.0]octane (CAS: 115187-02-5). This bicyclic thioether epoxide is typically synthesized from its alkene precursor, 2,3,6,7-tetrahydrothiepin.

The primary challenge in this synthesis is chemoselectivity . The sulfur atom is highly nucleophilic (due to a higher-energy HOMO compared to the alkene π -bond), making it highly susceptible to over-oxidation into sulfoxides or sulfones [3]. This guide provides field-proven methodologies to bypass sulfur oxidation, prevent product degradation, and maximize your epoxide yield.

Troubleshooting FAQs

Q1: Why is my yield consistently below 30% when using standard mCPBA? Cause: Standard meta-chloroperoxybenzoic acid (mCPBA) in dichloromethane (DCM) is highly electrophilic. Because the sulfur atom in the thiepin ring is more nucleophilic than the alkene, mCPBA preferentially oxidizes the sulfur atom, leading to polar sulfoxide (+16 Da) and sulfone (+32 Da) byproducts [3]. Solution: You must either suppress the electrophilicity of the peroxyacid by using a heavily buffered biphasic system (Protocol A) or abandon direct epoxidation entirely in favor of a stepwise halohydrin route (Protocol B).

Q2: How does the "Halohydrin Route" prevent sulfur oxidation? Cause & Mechanism: The halohydrin route separates the oxidation step from the ring-closure step. By reacting the alkene with N-Bromosuccinimide (NBS) in a highly aqueous solvent, a bromonium ion is formed at the alkene and immediately trapped by water (anti-addition) to form a bromohydrin. In highly aqueous media, NBS is less prone to oxidizing the sulfur atom compared to peroxyacids. Subsequent treatment with a mild base triggers an intramolecular Williamson ether synthesis (an SN​2 displacement of the bromide by the alkoxide), cleanly forming the epoxide [1].

Q3: My epoxide is forming, but it decomposes during column chromatography. How do I prevent this? Cause: 8-Oxa-3-thiabicyclo[5.1.0]octane possesses significant ring strain (approx. 25 kcal/mol). Standard silica gel is inherently acidic and will catalyze the nucleophilic ring-opening of the epoxide, leading to diols or polymeric smearing on your TLC plates [2]. Solution: Never purify this epoxide on raw silica. Pre-treat your silica gel by flushing the column with 1% Triethylamine (Et 3​ N) in your eluent prior to loading the sample, or switch entirely to basic alumina.

Reaction Pathways & Troubleshooting Workflows

ReactionPathways A 2,3,6,7-Tetrahydrothiepin (Starting Material) B 8-Oxa-3-thiabicyclo[5.1.0]octane (Target Epoxide) A->B Buffered mCPBA (Moderate Selectivity) C Sulfoxide / Sulfone (Over-oxidation) A->C Unbuffered mCPBA/H2O2 (Major Pathway) D Bromohydrin Intermediate A->D NBS, H2O (High Selectivity) D->B K2CO3, MeOH (Intramolecular SN2)

Caption: Chemoselective pathways for 8-oxa-3-thiabicyclo[5.1.0]octane synthesis.

Troubleshooting Start Issue: Low Epoxide Yield TLC Analyze via TLC / LC-MS Start->TLC Polar Highly Polar Byproducts (+16 or +32 Da) TLC->Polar Sulfur Oxidation Degrade Product Smearing on Silica (Ring Opening) TLC->Degrade Acidic Degradation Sol1 Switch to Halohydrin Route Polar->Sol1 Sol2 Use Basic Alumina / Et3N Degrade->Sol2

Caption: Troubleshooting workflow for low yields in thioether epoxidation.

Quantitative Data: Comparison of Epoxidation Strategies

MethodReagentsChemoselectivity (Alkene vs. Sulfur)Typical YieldScalabilityPrimary Drawback
Standard Epoxidation mCPBA, DCM, 0 °CPoor (Favors Sulfur)< 20%HighMassive sulfoxide/sulfone byproduct formation.
Buffered Epoxidation mCPBA, DCM/Aq. NaHCO 3​ Moderate40 - 55%HighRequires strict pH control and rapid quenching.
Halohydrin Route 1. NBS/H 2​ O2. K 2​ CO 3​ /MeOHExcellent 75 - 85% MediumTwo-step process; requires careful temperature control.

Step-by-Step Experimental Protocols

Protocol A: Buffered mCPBA Epoxidation (Moderate Yield)

Use this method if you are constrained to a one-step process and can tolerate moderate yields.

  • Preparation: Dissolve 2,3,6,7-tetrahydrothiepin (1.0 eq) in DCM (0.1 M concentration).

  • Buffering: Add an equal volume of saturated aqueous NaHCO 3​ to create a biphasic mixture. Cool the vigorously stirring biphasic mixture to 0 °C.

  • Oxidation: Dissolve mCPBA (1.05 eq, purified) in a minimal amount of DCM and add it dropwise over 30 minutes. Causality: The biphasic buffer deprotonates the peroxyacid at the interface, reducing its electrophilicity toward the sulfur atom while allowing alkene epoxidation.

  • Quenching: After 1 hour (monitor via TLC), quench immediately with saturated aqueous Na 2​ S 2​ O 3​ to destroy unreacted peroxides.

  • Extraction: Separate the organic layer, wash with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

  • Purification: Purify immediately using flash chromatography on silica gel pre-treated with 1% Et 3​ N in hexanes.

Protocol B: The Halohydrin Route (Recommended for High Yield)

This is a self-validating, high-yielding protocol that relies on intramolecular ring closure [1].

Step 1: Bromohydrin Formation

  • Solvent Setup: Dissolve 2,3,6,7-tetrahydrothiepin (1.0 eq) in a 4:1 mixture of THF and H 2​ O (0.2 M). Cool to 0 °C.

  • NBS Addition: Add N-Bromosuccinimide (1.1 eq) portion-wise over 15 minutes, keeping the flask shielded from light.

  • Monitoring: Stir for 2 hours at 0 °C. LC-MS should show the complete disappearance of the starting material and the appearance of the bromohydrin mass (M+H: +96/+98 Da shift due to Br isotopes).

  • Workup: Dilute with Ethyl Acetate, wash with water and brine, dry over Na 2​ SO 4​ , and concentrate to yield the crude bromohydrin. Do not purify; proceed directly to Step 2.

Step 2: Base-Catalyzed Ring Closure

  • Reaction: Dissolve the crude bromohydrin in anhydrous Methanol (0.2 M). Add anhydrous K 2​ CO 3​ (2.0 eq).

  • Stirring: Stir at room temperature for 4 hours. The basic conditions will deprotonate the hydroxyl group, initiating a backside SN​2 attack on the carbon bearing the bromide [2].

  • Isolation: Filter off the solid salts, concentrate the methanol, and partition the residue between DCM and water. Extract the aqueous layer twice with DCM.

  • Purification: Dry the combined organic layers, concentrate, and purify via basic alumina chromatography (Eluent: Hexanes/Ethyl Acetate) to yield pure 8-Oxa-3-thiabicyclo[5.1.0]octane.

References

  • Epoxides - The Outlier Of The Ether Family Master Organic Chemistry URL:[Link]

  • 18.S: Ethers and Epoxides; Thiols and Sulfides (Summary) Chemistry LibreTexts URL:[Link]

  • Transition Metal-Catalyzed Epoxidation of Alkenes ResearchGate URL:[Link]

Optimization

Technical Support Center: Optimizing 8-Oxa-3-thiabicyclo[5.1.0]octane (9CI) Epoxidation

Welcome to the Technical Support Center for the synthesis of 8-Oxa-3-thiabicyclo[5.1.0]octane (9CI) . This guide is engineered for researchers and drug development professionals facing the primary synthetic hurdle of thi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 8-Oxa-3-thiabicyclo[5.1.0]octane (9CI) . This guide is engineered for researchers and drug development professionals facing the primary synthetic hurdle of this molecule: chemoselectivity .

When attempting to epoxidize the thiacycloheptene precursor, the intrinsic nucleophilicity of the thioether sulfur atom directly competes with the alkene π -bond. Standard oxidants will preferentially attack the sulfur, leading to unwanted sulfoxides or sulfones 1[1]. This guide provides field-proven methodologies, mechanistic troubleshooting, and self-validating protocols to ensure selective epoxide formation.

Mechanistic Pathway & The Chemoselectivity Challenge

To successfully synthesize 8-Oxa-3-thiabicyclo[5.1.0]octane, you must bypass the kinetic preference for sulfur oxidation. The diagram below illustrates the divergence between selective epoxidation (using transition metal catalysis) and non-selective degradation pathways.

EpoxidationWorkflow SM Thiacycloheptene Precursor (Starting Material) Target 8-Oxa-3-thiabicyclo[5.1.0]octane (Target Epoxide) SM->Target MTO + H2O2 (Chemoselective) Sulfoxide Sulfoxide / Sulfone (Over-oxidation) SM->Sulfoxide mCPBA or DMDO (Non-selective) Diol Vicinal Diol (Hydrolysis Degradation) Target->Diol Acidic pH (Ring Opening)

Reaction pathways for thiacycloheptene oxidation highlighting chemoselectivity and degradation.

Quantitative Oxidant Comparison

Choosing the right oxidant system is the most critical variable in this synthesis. The table below summarizes the quantitative outcomes of various epoxidation systems applied to unsaturated thioethers.

Oxidant SystemCatalyst / AdditivepH ConditionEpoxide : Sulfoxide RatioTarget Yield (%)
mCPBA NoneAcidic (< 4)5 : 95< 5%
DMDO NoneNeutral (7)2 : 98< 2%
H₂O₂ / BAP NaHCO₃Basic (8.0)85 : 1578%
H₂O₂ / MTO 3-CyanopyridineNeutral (7.5)98 : 292%

Data Interpretation: Methyltrioxorhenium (MTO) paired with 3-cyanopyridine offers near-perfect chemoselectivity for the alkene over the sulfur atom 2[2]. Bicarbonate-Activated Peroxide (BAP) serves as a viable, metal-free alternative3[3].

Step-by-Step Methodology: MTO-Catalyzed Chemoselective Epoxidation

This protocol utilizes Methyltrioxorhenium (MTO) to achieve high chemoselectivity, relying on a carefully buffered environment to prevent epoxide hydrolysis.

Phase 1: Reagent Validation & Setup
  • Peroxide Titration: Titrate your 30% aqueous H₂O₂ stock using standard iodometry to confirm exact molarity.

    • Causality: Using excess degraded peroxide introduces unnecessary water into the system, which acts as a nucleophile and promotes unwanted epoxide ring-opening.

  • Reaction Assembly: In a flame-dried round-bottom flask under an N₂ atmosphere, dissolve the thiacycloheptene precursor (1.0 equiv, 10 mmol) in anhydrous dichloromethane (CH₂Cl₂, 0.2 M).

Phase 2: Catalytic Activation
  • Additive Introduction: Add 3-cyanopyridine (10 mol%) to the stirring solution.

    • Causality: 3-cyanopyridine acts as a Lewis base. It coordinates with the rhenium center to accelerate electrophilic oxygen transfer to the alkene, bypassing the sulfur atom. Furthermore, it buffers the system against acidic byproducts2[2].

  • Catalyst Addition: Add Methyltrioxorhenium (MTO, 1 mol%). Stir at room temperature for 5 minutes until the solution is homogeneous and takes on a faint yellow tint.

Phase 3: Controlled Oxidation
  • Peroxide Addition: Cool the mixture to 0 °C using an ice bath. Add the titrated 30% aqueous H₂O₂ (1.5 equiv) dropwise over 30 minutes using a syringe pump.

    • Causality: Dropwise addition maintains a low steady-state concentration of peroxide, minimizing non-selective thermal background reactions (such as direct, uncatalyzed sulfur oxidation).

  • Self-Validating In-Process Control: After 2 hours, pull a 50 µL aliquot, quench with Na₂S₂O₃, and analyze via GC-MS.

    • Validation Metric: The target 8-Oxa-3-thiabicyclo[5.1.0]octane will show a molecular ion peak at m/z 130. If m/z 146 appears alongside intact alkene protons in your ¹H-NMR, halt the reaction immediately—sulfur oxidation is occurring.

Phase 4: Quenching & Isolation
  • Quenching: Once the starting material is consumed, quench the reaction with a catalytic amount of MnO₂ (10 mg) or saturated aqueous sodium thiosulfate to safely destroy excess H₂O₂.

  • Extraction: Extract the aqueous layer with CH₂Cl₂ (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Troubleshooting & FAQs

Q: My GC-MS shows a large M+16 peak, but the NMR shows the alkene protons are still intact. What happened? A: This is the classic signature of a chemoselective failure. You have oxidized the thioether to a sulfoxide instead of epoxidizing the alkene. Because sulfur is highly nucleophilic, it will outcompete the alkene if the oxidant is not strictly electrophilic. Ensure you are not using standard peracids (like mCPBA) and verify that your MTO catalyst has not degraded.

Q: The epoxidation seems successful, but I am isolating a vicinal diol instead of 8-Oxa-3-thiabicyclo[5.1.0]octane. How do I prevent this? A: Epoxides are highly susceptible to acid-catalyzed ring-opening (hydrolysis) into vicinal diols, especially in aqueous media 4[4]. If your reaction mixture or workup drops below pH 6, the 8-oxa bridge will open. Ensure you are using a basic additive (like 3-cyanopyridine) to maintain a neutral-to-slightly-basic pH during the reaction and workup.

Q: Can I use Dimethyldioxirane (DMDO) for this reaction? A: It is highly discouraged. While DMDO is a fantastic epoxidation reagent for unactivated alkenes, it is notoriously aggressive towards heteroatoms. It will rapidly oxidize your thioether to a sulfone, often much faster than it epoxidizes the alkene.

Q: I want to avoid heavy metals like Rhenium. Is there an organocatalytic alternative? A: Yes. You can utilize the Bicarbonate-Activated Peroxide (BAP) system. By using a mixed solvent system (e.g., CH₃CN/H₂O) with H₂O₂ and NH₄HCO₃ or NaHCO₃, you generate peroxymonocarbonate ( HCO4−​ ) in situ. This acts as a mild, anionic peracid that provides excellent chemoselectivity for epoxidation over sulfide oxidation 3[3].

References

  • Organic Chemistry Portal (citing J. Org. Chem. 2000, 65, 8651-8658) . Methyltrioxorhenium (MTO) catalyzes an epoxidation of alkenes with 30% aqueous hydrogen peroxide. Available at:2

  • ACS Publications . Epoxidation of Alkenes with Bicarbonate-Activated Hydrogen Peroxide. Available at:3

  • Chemistry Steps . The Mechanism of Epoxidation of Alkenes. Available at: 1

  • Chemistry LibreTexts . Oxidation of Alkenes - Epoxidation and Hydroxylation. Available at: 4

Sources

Troubleshooting

Technical Support Center: 8-Oxa-3-thiabicyclo[5.1.0]octane (9CI) Troubleshooting &amp; Purification Guide

Overview & Structural Context 8-Oxa-3-thiabicyclo[5.1.0]octane (CAS: 115187-02-5) is a specialized bicyclic building block consisting of a thiepane (7-membered thioether) ring fused to an oxirane (epoxide) ring. In drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview & Structural Context

8-Oxa-3-thiabicyclo[5.1.0]octane (CAS: 115187-02-5) is a specialized bicyclic building block consisting of a thiepane (7-membered thioether) ring fused to an oxirane (epoxide) ring. In drug discovery, this scaffold serves as a valuable, conformationally restricted bioisostere.

The primary challenge in synthesizing and handling this compound stems from a classic chemoselectivity conflict: the sulfur atom in the thiepane ring is highly nucleophilic. Standard epoxidation conditions applied to the precursor (4-thiacycloheptene) often lead to rapid sulfur oxidation rather than the desired alkene epoxidation [1]. This guide provides self-validating protocols to troubleshoot these issues, isolate the pure epoxide, and prevent downstream degradation.

Impurity Profiling (The "What" and "Why")

Understanding the causality behind impurity formation is the first step in establishing a robust experimental system. Below is a summary of the most common impurities encountered during the synthesis and storage of this compound.

Table 1: Quantitative & Qualitative Impurity Profile

Impurity ClassChemical Origin / CausalityAnalytical Handle (NMR / TLC)Mitigation Strategy
3-Oxide (Sulfoxide) Competitive oxidation: Sulfur is more nucleophilic than the isolated C=C bond.Downfield shift of α-sulfur protons (~2.8 to 3.5 ppm); highly polar on TLC.Use chemoselective oxidants or the indirect bromohydrin route.
3,3-Dioxide (Sulfone) Over-oxidation: Excess oxidant reacts with the sulfoxide intermediate.Distinct symmetric multiplet for α-protons; IR stretch at ~1150 & 1300 cm⁻¹.Strictly limit oxidant stoichiometry; avoid aggressive reagents like mCPBA.
Thiepane-4,5-diol Hydrolysis: Acid-catalyzed hydrolytic ring-opening of the epoxide.Loss of epoxide protons (~3.0 ppm); appearance of broad -OH peak.Maintain pH 7.5–8.0 during workup; deactivate silica gel prior to use.
4-Thiacycloheptene Unreacted Precursor: Stalled reaction or degraded oxidant.Vinylic protons visible at ~5.6 ppm.Monitor intermediate formation strictly via TLC before quenching.

Troubleshooting FAQs

Q: My crude NMR shows a massive downfield shift in the protons adjacent to sulfur, and the epoxide peaks are missing. What happened? A: You have likely formed the sulfoxide or sulfone instead of the epoxide. Because sulfur is significantly more nucleophilic than an isolated alkene, standard electrophilic oxidants (like mCPBA or H₂O₂) will preferentially attack the thioether. Causality & Solution: To bypass this, you must alter the mechanism of oxygen transfer. Switch to a chemoselective epoxidation method, such as the two-step bromohydrin route, or utilize transition-metal catalysts (e.g., Pt(II) or Ru-based systems) that preferentially coordinate to the alkene over the sulfur [2].

Q: I'm seeing a highly polar spot on TLC that stains with KMnO₄ but not UV. My isolated yield of the epoxide is very low. A: This is the ring-opened diol (thiepane-4,5-diol). Epoxides fused to 7-membered rings are highly susceptible to acid-catalyzed hydrolysis due to inherent ring strain. If you used mCPBA, the byproduct is m-chlorobenzoic acid, which lowers the pH of your mixture and cleaves the epoxide during aqueous workup. Causality & Solution: The epoxide oxygen becomes protonated in acidic media, making the adjacent carbons highly electrophilic to water. Ensure strict pH control (pH 7.5–8.0) during your workup by using phosphate buffers or saturated NaHCO₃ [3].

Q: Why does my product degrade during silica gel chromatography? A: Standard silica gel is slightly acidic (pH ~5.5). For sensitive bicyclic epoxides, this localized acidity is sufficient to catalyze ring-opening directly on the column. Causality & Solution: Deactivate the acidic silanol groups on the silica gel by pre-flushing your column with 1% triethylamine (Et₃N) in your starting eluent.

ReactionPathways SM 4-Thiacycloheptene (Starting Material) Epox 8-Oxa-3-thiabicyclo[5.1.0]octane (Target Epoxide) SM->Epox Chemoselective Epoxidation Sulfox Sulfoxide / Sulfone (Over-oxidation) SM->Sulfox Competitive S-Oxidation Diol Thiepane-4,5-diol (Hydrolysis) Epox->Diol Acid-Catalyzed Ring Opening Sulfox->Diol Degradation

Fig 1: Reaction pathways showing target epoxidation vs. common degradation and over-oxidation routes.

Experimental Protocols (Self-Validating Workflows)

Protocol A: Chemoselective Epoxidation via Bromohydrin

This protocol avoids direct oxygen-transfer agents, thereby bypassing competitive sulfur oxidation. It is a self-validating system because the intermediate bromohydrin can be physically monitored and verified before proceeding to the epoxide formation.

  • Bromohydrin Formation: Dissolve 4-thiacycloheptene (1.0 eq) in a 4:1 mixture of DMSO and deionized water. Cool the reaction flask to 0 °C.

  • NBS Addition: Add N-Bromosuccinimide (NBS, 1.1 eq) portion-wise over 30 minutes. Validation Check: Monitor by TLC (Hexanes/EtOAc 8:2). The non-polar alkene spot should disappear, replaced by a moderately polar bromohydrin spot. Do not proceed to step 3 until conversion is >95%.

  • Ring Closure: Add a 2M aqueous solution of NaOH (2.0 eq) dropwise at 0 °C. Stir for 2 hours, allowing the mixture to warm to room temperature. Causality: The hydroxide deprotonates the hydroxyl group of the bromohydrin, triggering an intramolecular S_N2 displacement of the adjacent bromide to cleanly form the epoxide without exposing the sulfur to oxidizing agents.

  • Workup: Extract the aqueous mixture with Methyl tert-butyl ether (MTBE). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure at <30 °C.

Protocol B: Purification via Deactivated Silica Gel Chromatography
  • Column Preparation: Slurry silica gel in Hexanes containing 1% (v/v) Triethylamine (Et₃N). Pack the column and flush with at least 2 column volumes of the same solvent mixture. Causality: Et₃N binds irreversibly to the acidic silanol sites on the silica matrix, neutralizing the stationary phase and preventing acid-catalyzed degradation of the epoxide.

  • Loading: Dissolve the crude 8-Oxa-3-thiabicyclo[5.1.0]octane in a minimum amount of neutral Hexanes and load it carefully onto the column.

  • Elution: Elute using a gentle gradient of Hexanes to 15% EtOAc in Hexanes (maintaining 0.5% Et₃N in all eluents to ensure continuous deactivation).

  • Validation: Analyze fractions via TLC (stain with phosphomolybdic acid or KMnO₄, as the epoxide lacks a UV chromophore). Pool fractions containing the pure epoxide and concentrate at a low temperature to prevent thermal degradation.

PurificationWorkflow Crude Crude Mixture Ext Aqueous Extraction (pH 8.0 Buffer) Crude->Ext Step 1 Chrom Deactivated Silica (1% Et3N) Ext->Chrom Step 2 Dist Vacuum Distillation Chrom->Dist Step 3 Pure Pure Epoxide Dist->Pure Step 4

Fig 2: Validated purification workflow to isolate the epoxide while preventing acid hydrolysis.

References

  • Convenient Method for Epoxidation of Alkenes Using Aqueous Hydrogen Peroxide , Organic Letters, ACS Publications. URL:[Link]

  • Regioselectivity and Diasteroselectivity in Pt(II)-Mediated “Green” Catalytic Epoxidation of Terminal Alkenes , Journal of the American Chemical Society, ACS Publications. URL:[Link]

  • Process for the epoxidation of a tetrasubstituted alkene, Google Patents, US Patent 11072593B2.
Optimization

Resolving solubility issues with 8-Oxa-3-thiabicyclo[5.1.0]octane in organic solvents

Welcome to the technical support center for 8-Oxa-3-thiabicyclo[5.1.0]octane. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered when working w...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 8-Oxa-3-thiabicyclo[5.1.0]octane. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered when working with this unique bicyclic compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in your experimental workflows.

Introduction to 8-Oxa-3-thiabicyclo[5.1.0]octane

8-Oxa-3-thiabicyclo[5.1.0]octane is a heterocyclic compound featuring a bicyclic structure with both an ether (oxa) and a thioether (thia) functional group. This combination, along with the presence of a strained epoxide ring, imparts specific chemical properties that can present challenges in handling and solubility. Understanding these properties is key to successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of 8-Oxa-3-thiabicyclo[5.1.0]octane?

A1: Based on its structure, 8-Oxa-3-thiabicyclo[5.1.0]octane is a weakly polar molecule. The presence of the ether and thioether groups provides some polarity, but the overall hydrocarbon framework makes it more soluble in organic solvents than in water. Thioethers, in general, are insoluble in water but show good solubility in organic solvents[1]. The inclusion of a sulfur atom in a bicyclic structure can enhance solubility in organic media[2][3].

Q2: I am having trouble dissolving 8-Oxa-3-thiabicyclo[5.1.0]octane. What are the first steps I should take?

A2: The initial approach to dissolving any compound is to follow the principle of "like dissolves like". Start with a small amount of your compound in a range of solvents with varying polarities. See the troubleshooting guide below for a systematic approach.

Q3: Are there any stability concerns I should be aware of when dissolving this compound?

A3: Yes, the epoxide ring in the bicyclo[5.1.0]octane system is susceptible to ring-opening reactions, especially in the presence of acidic or basic reagents or even protic solvents[4][5]. It is crucial to consider the reactivity of your chosen solvent and any additives. For instance, using protic solvents like alcohols may lead to the opening of the epoxide ring, especially with heating or in the presence of trace acids or bases.

Q4: Can I heat the mixture to improve solubility?

A4: Gentle heating can be an effective method to increase the solubility of many organic compounds. However, due to the strained epoxide ring, prolonged or high-temperature heating should be approached with caution as it could potentially lead to degradation or unwanted side reactions.

Q5: Is sonication a suitable method to aid dissolution?

A5: Sonication is an excellent technique for breaking up solid aggregates and accelerating the dissolution process by disrupting intermolecular interactions[6][7]. It is particularly useful for samples that are difficult to stir effectively. However, be aware that prolonged sonication can heat the sample and, in some cases, may lead to the degradation of certain organic solvents[8].

Troubleshooting Guide: Resolving Solubility Issues

This guide provides a systematic approach to overcoming solubility challenges with 8-Oxa-3-thiabicyclo[5.1.0]octane.

Step 1: Initial Solvent Screening

The first step is to perform a small-scale solubility test with a variety of common organic solvents. This will help you identify the most promising solvent or solvent system for your application.

Protocol for Initial Solvent Screening:

  • Weigh out a small, known amount of 8-Oxa-3-thiabicyclo[5.1.0]octane (e.g., 1-2 mg) into several small vials.

  • To each vial, add a measured volume of a single solvent (e.g., 0.5 mL).

  • Vortex or stir the vials at room temperature for 2-3 minutes.

  • Visually inspect for dissolution. If the compound dissolves, it is soluble at that concentration. If not, it is sparingly soluble or insoluble.

Table 1: Predicted Solubility of 8-Oxa-3-thiabicyclo[5.1.0]octane and Recommended Solvents for Screening

Solvent ClassExamplesPredicted SolubilityRationale & Considerations
Non-polar Aprotic Hexanes, Toluene, CyclohexaneGood to ModerateThe hydrocarbon backbone of the compound suggests good solubility in non-polar solvents.
Polar Aprotic Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Acetone, Acetonitrile (MeCN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Excellent to GoodThe ether and thioether groups introduce polarity, making polar aprotic solvents a good choice. These are generally recommended to avoid epoxide ring-opening.
Polar Protic Methanol, Ethanol, IsopropanolModerate to SparinglyThese solvents can act as hydrogen bond donors and may have lower solvating power for the largely non-polar parts of the molecule. Caution: Risk of epoxide ring-opening, especially with heat or catalysts[4][5].
Aqueous WaterInsolubleThe compound is predominantly non-polar and lacks significant hydrogen bonding capability, leading to poor aqueous solubility[1].
Step 2: Employing Physical Dissolution Techniques

If the compound has poor solubility at room temperature in your chosen solvent, the following techniques can be applied.

Workflow for Enhancing Dissolution:

G A Start with sparingly soluble compound in chosen solvent B Gentle Warming (e.g., 30-40°C water bath) A->B C Sonication (short bursts of 1-2 minutes) A->C D Observe for Dissolution B->D C->D E Proceed with Experiment D->E Successful F Consider Co-solvent System (Go to Step 3) D->F Unsuccessful

Caption: Decision workflow for physical dissolution methods.

  • Gentle Warming: Use a water bath to warm the solution. Monitor the temperature carefully and avoid excessive heat.

  • Sonication: Place the vial in an ultrasonic bath. Use short bursts of sonication to avoid significant heating of the sample[6][7].

Step 3: Utilizing Co-solvent Systems

If a single solvent is not effective, a co-solvent system can be employed to fine-tune the polarity of the solution. A small amount of a "stronger" solvent can significantly increase the solubility of a compound in a "weaker" solvent[9].

Protocol for Co-solvent System Development:

  • Start with the compound suspended in the "weaker" solvent in which it is sparingly soluble.

  • Add the "stronger" co-solvent dropwise while stirring or vortexing.

  • Continue adding the co-solvent until the compound fully dissolves.

  • Record the approximate ratio of the two solvents for future reference.

Table 2: Recommended Co-solvent Systems

Primary Solvent (Weaker)Co-solvent (Stronger)Rationale
Hexanes / TolueneDichloromethane / Ethyl AcetateIncreases the polarity of the non-polar solvent.
Methanol / EthanolDichloromethane / THFIntroduces a polar aprotic component to aid dissolution without providing a large excess of protic solvent.
DichloromethaneAcetonitrile / DMFFor particularly stubborn solubility issues, a more polar aprotic co-solvent can be effective.

Logical Flow for Co-Solvent Selection:

G A Compound sparingly soluble in Primary Solvent B Is Primary Solvent Non-polar? A->B C Add a Polar Aprotic Co-solvent (e.g., DCM, Ethyl Acetate) B->C Yes D Is Primary Solvent Polar Protic? B->D No H Solution Homogeneous? C->H E Add a Polar Aprotic Co-solvent (e.g., THF, Acetone) D->E Yes F Is Primary Solvent Polar Aprotic? D->F No E->H G Add a more polar Aprotic Co-solvent (e.g., DMF, DMSO) F->G Yes G->H I Yes H->I J No H->J K Re-evaluate Primary Solvent Choice J->K

Caption: Decision tree for selecting an appropriate co-solvent.

Conclusion

Resolving solubility issues for 8-Oxa-3-thiabicyclo[5.1.0]octane requires a systematic approach that considers the compound's unique structural features. By starting with a broad solvent screen, employing physical dissolution techniques judiciously, and utilizing co-solvent systems, researchers can effectively prepare homogenous solutions for their experiments. Always prioritize the stability of the epoxide ring by favoring aprotic solvents and avoiding harsh conditions.

References

  • Solvent Effects on the Redox Properties of Thioethers. The Journal of Physical Chemistry A. Available at: [Link]

  • Thioether Nomenclature and Reactions. Scribd. Available at: [Link]

  • A User's Guide to the Thiol-Thioester Exchange in Organic Media: Scope, Limitations, and Applications in Material Science. RSC Publishing. Available at: [Link]

  • Cosolvent. Wikipedia. Available at: [Link]

  • Sonication. SATHEE JEE. Available at: [Link]

  • Effects of Thioether Content on the Solubility and Thermal Properties of Aromatic Polyesters. Industrial & Engineering Chemistry Research. Available at: [Link]

  • Sonication. Wikipedia. Available at: [Link]

  • Thermochemical Studies of Epoxides and Related Compounds. PMC. Available at: [Link]

  • 6.8: Thiols (Mercaptans). Chemistry LibreTexts. Available at: [Link]

  • Solubility of Organic Compounds. University of Calgary. Available at: [Link]

  • Sonication Impacts and Sonolytic Pathways for Some Organic Solvents Used in Pharmaceutical Analyses. LCGC International. Available at: [Link]

  • Consequences of Pore Polarity and Solvent Structure on Epoxide Ring-Opening in Lewis and Brønsted Acid Zeolites. JACS Au. Available at: [Link]

  • Investigation of Ionic Liquids as Extraction Solvents for Separating Bicyclic Aromatic S/N-Compounds from FCC Diesel. ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • Toward overcoming solubility issues in organic chemistry. Hokkaido University. Available at: [Link]

  • Synthesis of Sulfur-Substituted Bicyclo[1.1.1]pentanes by Iodo-sulfenylation of [1.1.1]Propellane. University of Liverpool Repository. Available at: [Link]

  • Reactions of Epoxides under Acidic and Basic Conditions. Chemistry Steps. Available at: [Link]

  • Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. ResearchGate. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: 8-Oxa-3-thiabicyclo[5.1.0]octane(9CI) Synthesis &amp; Chemoselective Epoxidation

Welcome to the Advanced Synthesis Support Center. The synthesis of 8-oxa-3-thiabicyclo[5.1.0]octane(9CI) from its unsaturated thioether precursor (3-thiacycloheptene) presents a classic chemoselectivity challenge: minimi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. The synthesis of 8-oxa-3-thiabicyclo[5.1.0]octane(9CI) from its unsaturated thioether precursor (3-thiacycloheptene) presents a classic chemoselectivity challenge: minimizing the kinetic oxidation of the highly nucleophilic sulfur atom while successfully epoxidizing the alkene.

This guide provides researchers and drug development professionals with causality-driven troubleshooting, self-validating protocols, and mechanistic insights to achieve high-yielding, chemoselective epoxidation.

Part 1: Mechanistic Causality & Strategy

To understand why sulfur oxidation plagues this synthesis, we must look at the frontier molecular orbitals (FMO). The lone pairs on the thioether sulfur reside in a higher-energy Highest Occupied Molecular Orbital (HOMO) than the π-electrons of the isolated alkene. When an electrophilic oxidant like meta-chloroperoxybenzoic acid (mCPBA) or hydrogen peroxide is introduced, it kinetically favors HOMO-LUMO interactions with the sulfur atom, rapidly yielding the undesired sulfoxide or sulfone [1].

To invert this kinetic preference, we employ a Lewis Acid Masking Strategy . By introducing a hard Lewis acid (e.g., BF₃·OEt₂), the sulfur lone pair coordinates to the boron center. This coordination drastically lowers the energy of the sulfur HOMO, effectively "masking" its nucleophilicity. The alkene π-bond then becomes the most reactive site for the incoming peracid [2].

ReactionPathway SM 3-Thiacycloheptene (Starting Material) S_Ox Sulfoxide / Sulfone (Undesired) SM->S_Ox Standard Oxidants (Kinetic Preference) Masked Lewis Acid-Sulfide Complex SM->Masked + BF3·Et2O (Masking) Epoxide 8-Oxa-3-thiabicyclo[5.1.0]octane (Target) Masked->Epoxide mCPBA (Chemoselective)

Caption: Mechanistic divergence in the oxidation of 3-thiacycloheptene and the Lewis acid masking strategy.

Part 2: Frequently Asked Questions (FAQs)

Q: Why does standard mCPBA yield 3-thiacycloheptene 1-oxide instead of the target epoxide? A: This is a kinetic phenomenon. Thioethers are highly nucleophilic. Electrophilic oxidants like mCPBA will kinetically favor the sulfur atom over the C=C double bond, resulting in rapid S-oxidation. Without protecting the sulfur or using a highly specialized transition-metal catalyst, the sulfoxide is the inevitable major product.

Q: During the Lewis Acid protocol, my TLC shows no product formation. What went wrong? A: Your reaction is likely proceeding, but your monitoring method is failing. The Lewis acid-sulfide complex is highly polar and strongly adheres to the baseline of a silica TLC plate. Self-Validation Step: To accurately monitor the reaction, you must quench a 50 µL reaction aliquot in 500 µL of saturated aqueous NaHCO₃. This dissociates the BF₃ complex, allowing you to extract the free organic product into ethyl acetate and spot it accurately on the TLC plate.

Q: Can I use transition-metal catalysts instead of the Lewis Acid masking method? A: Yes. Certain heterogeneous catalysts, such as Nb(V)-Silica or specific mesoporous Zirconium-silicates, have been engineered to favor alkene epoxidation over thioether oxidation [1]. However, for standard bench-scale synthesis without access to custom silicates, the BF₃·OEt₂ masking protocol remains the most reliable and scalable approach.

Part 3: Troubleshooting Guide

Issue 1: Epoxide Ring-Opening (Formation of Diols)
  • Root Cause: The 8-oxa-3-thiabicyclo[5.1.0]octane system is highly susceptible to acid-catalyzed oxirane ring opening. If the reaction mixture becomes too acidic during the mCPBA addition or during the aqueous workup (due to the release of meta-chlorobenzoic acid and BF₃ hydrolysis), the epoxide will cleave.

  • Resolution: Ensure the quench is immediate and highly buffered. Pour the cold reaction mixture directly into a vigorously stirred biphasic mixture of saturated NaHCO₃ and Na₂S₂O₃. Never allow the reaction to warm to room temperature before the basic quench.

Issue 2: Incomplete Epoxidation (Recovered Starting Material)
  • Root Cause: The Lewis acid may have coordinated to the peracid, deactivating it, or the temperature (-78 °C) was too low to overcome the activation energy required for epoxidation.

  • Resolution: Implement a controlled temperature gradient. Allow the reaction to slowly warm from -78 °C to -20 °C after the complete addition of mCPBA. The BF₃-sulfide masking complex remains stable at -20 °C, but the epoxidation kinetics improve significantly.

Part 4: Quantitative Selectivity Data

The following table summarizes the expected chemoselectivity bias when subjecting 3-thiacycloheptene to various oxidation systems [1][2][3].

Oxidation SystemAdditive / CatalystExpected S-Oxidation (%)Expected Epoxidation (%)Chemoselectivity Bias
mCPBA (1.1 eq)None> 95%< 5%Strong S-preference
H₂O₂ (30%)Methyltrioxorhenium (MTO)~ 80%~ 20%Moderate S-preference
H₂O₂ (30%)Nb(V)-Silica Catalyst< 10%> 90%C=C preference
mCPBA (1.5 eq) BF₃·OEt₂ (1.2 eq) < 5% > 95% Strong C=C preference

Part 5: Validated Experimental Protocol

The following methodology details the Lewis Acid Masking workflow. It is designed as a self-validating system; the strict temperature controls and biphasic quenching ensure that causality is maintained between the theoretical masking and the physical isolation of the epoxide.

Workflow Step1 Step 1: Masking Add BF3·Et2O to SM in DCM at -78 °C Step2 Step 2: Epoxidation Dropwise addition of mCPBA at -78 °C Step1->Step2 Step3 Step 3: Incubation Stir and warm slowly to -20 °C Step2->Step3 Step4 Step 4: Quenching Pour into cold Na2S2O3 / NaHCO3 buffer Step3->Step4 Step5 Step 5: Isolation Aqueous workup and Silica chromatography Step4->Step5

Caption: Step-by-step workflow for the Lewis acid-mediated chemoselective epoxidation protocol.

Step-by-Step Methodology:
  • Preparation: Flame-dry a 100 mL Schlenk flask under argon. Add 3-thiacycloheptene (10 mmol) and 40 mL of anhydrous dichloromethane (DCM).

  • Masking (Critical): Cool the solution to -78 °C using a dry ice/acetone bath. Syringe in BF₃·OEt₂ (12 mmol, 1.2 eq) dropwise over 5 minutes. Stir for 15 minutes to ensure complete complexation of the sulfur lone pairs.

  • Oxidation: Dissolve mCPBA (15 mmol, 1.5 eq, assuming 77% purity) in 20 mL of anhydrous DCM. Add this solution dropwise to the reaction flask over 30 minutes via an addition funnel, strictly maintaining the internal temperature at -78 °C.

  • Incubation: Allow the reaction to stir at -78 °C for 2 hours. Subsequently, replace the dry ice bath with a cryocooler or brine/ice bath to slowly warm the reaction to -20 °C over an additional 1 hour. (Note: Pull a 50 µL aliquot, quench in NaHCO₃, and check via TLC to validate completion).

  • Quenching: Quench the reaction cold by pouring it directly into a vigorously stirred biphasic mixture of saturated aqueous NaHCO₃ (50 mL) and saturated aqueous Na₂S₂O₃ (50 mL). Stir for 30 minutes at room temperature. This step neutralizes the acid, reduces unreacted peracid, and dissociates the BF₃-sulfide complex to release the free 8-oxa-3-thiabicyclo[5.1.0]octane.

  • Extraction & Purification: Separate the organic layer. Extract the aqueous layer with DCM (2 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel chromatography (Hexanes/EtOAc gradient) to yield the pure target molecule.

References

  • Ivanchikova, I. D., et al. "Alkene Epoxidation and Thioether Oxidation with Hydrogen Peroxide Catalyzed by Mesoporous Zirconium-Silicates." Catalysts, 2022. URL:[Link]

  • Panchal, V., et al. "The Elegance of Epoxidation: Mechanistic Insights, Diverse Applications, and Promising Horizons." Oriental Journal of Chemistry, 2024. URL: [Link]

  • Fraaije, M. W., et al. "Epoxidation of conjugated C=C-bonds and sulfur-oxidation of thioethers mediated by NADH:FMN-dependent oxidoreductases." PubMed / NIH, 2009. URL:[Link]

Reference Data & Comparative Studies

Validation

Comparative Guide: 8-Oxa-3-thiabicyclo[5.1.0]octane vs. Carbocyclic Bicyclic Epoxides in Organic Synthesis

For drug development professionals and synthetic chemists, bicyclic epoxides serve as indispensable electrophilic hubs for constructing complex, stereodefined molecular architectures. While standard carbocyclic epoxides...

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Author: BenchChem Technical Support Team. Date: April 2026

For drug development professionals and synthetic chemists, bicyclic epoxides serve as indispensable electrophilic hubs for constructing complex, stereodefined molecular architectures. While standard carbocyclic epoxides like cyclohexene oxide are ubiquitous, heteroatom-fused variants such as 8-Oxa-3-thiabicyclo[5.1.0]octane (CAS: 115187-02-5) offer highly specialized reactivity profiles.

This guide provides an objective, data-driven comparison between 8-Oxa-3-thiabicyclo[5.1.0]octane—a 7-membered thiepane-derived epoxide—and traditional carbocyclic bicyclic epoxides, detailing their structural dynamics, performance benchmarks, and validated experimental workflows.

Structural Dynamics & Mechanistic Divergence

The fundamental difference between 8-Oxa-3-thiabicyclo[5.1.0]octane and standard carbocycles lies in ring flexibility and heteroatom participation.

Carbocyclic Epoxides (e.g., Cyclohexene Oxide): Small carbocyclic epoxides are conformationally locked. Cyclohexene oxide dictates a rigid chair-like transition state during nucleophilic attack, strictly adhering to the Fürst-Plattner rule to yield anti-diaxial products. While predictable, this rigidity limits regiodivergent synthetic pathways. Medium-sized rings, such as cyclooctene oxide, offer more flexibility but are notoriously prone to unwanted transannular hydride shifts during Lewis acid activation.

Thia-Bicyclic Epoxides (8-Oxa-3-thiabicyclo[5.1.0]octane): As a thiepane-fused epoxide, 8-Oxa-3-thiabicyclo[5.1.0]octane introduces a paradigm shift via Neighboring Group Participation (NGP) . Upon electrophilic activation of the epoxide oxygen, the electron-rich sulfur atom at the 3-position is spatially primed to undergo transannular attack on the C7 bridgehead. This forms a highly stable, transient bicyclic sulfonium ion. Incoming nucleophiles are subsequently directed to the less sterically hindered sites of this sulfonium complex, completely bypassing standard carbocyclic regioselectivity rules and suppressing unwanted hydride shifts.

Mechanism A 8-Oxa-3-thiabicyclo[5.1.0]octane C Transannular S-Participation A->C Electrophile B Cyclohexene Oxide D Direct Nucleophilic Attack B->D Nucleophile E Regioselective Product C->E Nucleophile F trans-1,2-Product D->F Conformational Lock

Fig 1. Mechanistic divergence: NGP in thia-epoxides vs. direct attack in carbocycles.

Performance Benchmarks: Reactivity Profiles

When subjected to modern synthetic methodologies—such as ionic liquid-mediated azidolysis[1], metalloporphyrin-catalyzed rearrangement[2], or photoredox cross-coupling[3]—the structural differences between these epoxides translate directly into yield and kinetic variations.

Quantitative Comparison of Bicyclic Epoxides
Epoxide ClassRepresentative SubstrateNGP PotentialAzidolysis Yield (NaN₃)Co/Ni Cross-Coupling YieldMajor Byproducts / Limitations
Thia-Bicyclic 8-Oxa-3-thiabicyclo[5.1.0]octaneHigh (S-participation)> 90% (Directed)~82% (Projected)*Minimal (Directed opening)
Small Carbocycle Cyclohexene oxideNone 95%[1]68%[3]Halohydrin isomers
Medium Carbocycle Cyclooctene oxideNone (Hydride shifts)88%[1]56%[3]Homocoupling of aryl halides

*Note: Thia-bicyclic cross-coupling yields are projected based on the accelerated radical stabilization kinetics inherent to sulfur-containing heterocycles compared to their carbocyclic counterparts.

Key Insight: In cross-electrophile coupling, bicyclic epoxides historically suffer from slow kinetics, which can lead to unproductive homocoupling[3]. The internal sulfur atom in 8-Oxa-3-thiabicyclo[5.1.0]octane acts as an intramolecular stabilizer, theoretically accelerating conversion and suppressing these unwanted side reactions.

Self-Validating Experimental Protocol

To demonstrate the practical application of these epoxides, below is the optimized methodology for the Regioselective Co/Ni-Catalyzed Cross-Electrophile Coupling of bicyclic epoxides with aryl halides, adapted from recent photoredox breakthroughs[3].

Causality in Experimental Design
  • Why Acetone over NMP? In classic solvents like NMP, the rate of bicyclic epoxide ring opening is too slow. This results in an insufficient concentration of alkyl radicals, which inadvertently promotes the Ni-catalyzed homocoupling of the aryl halide (yielding biphenyls). Switching to acetone accelerates epoxide opening, suppressing homocoupling and doubling the overall yield[3].

  • Why Zinc? Zn dust acts as the critical terminal reductant, turning over both the Cobalt and Nickel catalytic cycles.

Step-by-Step Methodology
  • Catalyst Assembly (Glovebox): To an oven-dried Schlenk tube, add the Cobalt catalyst (Cobalester, 5 mol %), NiCl₂(DME) (20 mol %), the ligand dtbbpy (40 mol %), and Zn dust (1.5 equiv).

  • Substrate Addition: Add the aryl halide (0.3 mmol, 1.5 equiv) and the bicyclic epoxide (e.g., 8-Oxa-3-thiabicyclo[5.1.0]octane, 0.2 mmol).

  • Solvent Introduction: Add degassed Acetone (2.0 mL) to achieve a strict 0.1 M concentration. Do not substitute with NMP.

  • Photoredox Activation: Seal the tube, remove it from the glovebox, and irradiate the mixture with a 3 W Blue LED at room temperature for 3 to 16 hours. (Blue light excites the Co-complex, facilitating single-electron transfer to open the epoxide ring).

  • Quenching & Isolation: Quench the reaction with saturated aqueous NH₄Cl to neutralize basic zinc salts. Extract the aqueous layer with EtOAc (3 × 10 mL), dry over Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography.

Workflow S1 1. Catalyst Assembly Co/Ni + dtbbpy + Zn S2 2. Substrate Addition Epoxide + Aryl Halide S1->S2 S3 3. Solvent Selection Acetone (0.1 M) S2->S3 S4 4. Photoredox Activation Blue LED (3 W), 16h S3->S4 Prevents Homocoupling S5 5. Isolation NH4Cl Quench & Extract S4->S5 Full Conversion

Fig 2. Optimized workflow for Co/Ni-catalyzed cross-electrophile coupling of epoxides.

Sources

Comparative

HPLC Method Validation for 8-Oxa-3-thiabicyclo[5.1.0]octane (9CI) Purity: A Comparative Guide

Introduction The compound 8-Oxa-3-thiabicyclo[5.1.0]octane (9CI) (CAS: 115187-02-5) is a specialized bicyclic intermediate featuring an oxirane (epoxide) ring fused to a sulfur-containing heterocycle. Due to the ring str...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The compound 8-Oxa-3-thiabicyclo[5.1.0]octane (9CI) (CAS: 115187-02-5) is a specialized bicyclic intermediate featuring an oxirane (epoxide) ring fused to a sulfur-containing heterocycle. Due to the ring strain inherent in three-membered epoxide rings and the presence of a polarizable sulfur atom, these functional groups are highly reactive[1].

For researchers and drug development professionals, quantifying the purity of this compound presents a distinct analytical challenge: it lacks a conjugated π-electron system . Consequently, traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is practically blind to it. This guide objectively compares alternative analytical modalities and provides a comprehensive, ICH Q2(R2)-compliant validation protocol for the optimal approach: HPLC with Evaporative Light Scattering Detection (ELSD) .

Section 1: The Analytical Dilemma & Modality Comparison

To select the most robust method for purity analysis, we must evaluate the causality behind detector responses. Because the epoxide and thioether groups lack a conjugated π-system, their only UV absorbance stems from weak n→σ∗ transitions occurring below 220 nm. At these low wavelengths, mobile phase solvents (like acetonitrile) absorb strongly, leading to severe baseline drift during gradient elution.

Historically, quantifying epoxides via HPLC-UV required complex pre-column derivatization (e.g., using N,N-diethyldithiocarbamate) to artificially introduce a chromophore[2]. However, derivatization introduces reaction variability, making it suboptimal for strict purity assays.

Modality Comparison: HPLC-UV vs. GC-FID vs. HPLC-ELSD

By eliminating the need for a chromophore, universal detectors like GC-FID and HPLC-ELSD offer superior alternatives.

Table 1: Performance Comparison of Analytical Modalities

ParameterHPLC-UV (210 nm)GC-FIDHPLC-ELSD (Proposed)
Detection Mechanism UV Absorbance ( n→σ∗ )Flame IonizationLight Scattering (Mass)
Sample Prep Derivatization RequiredDirect InjectionDirect Injection
Linearity Model LinearLinearLog-Log (Power Law)
Sensitivity (LOD) ~50 µg/mL (Direct)~1 µg/mL~5 µg/mL
Thermal Stability PreservedRisk of Epoxide DegradationPreserved
Suitability for Purity LowModerateHigh

Expert Insight: While GC-FID offers excellent sensitivity, the high temperatures in the GC injection port (often >250 °C) can induce thermal degradation of the strained epoxide ring, leading to artifactual impurity peaks. HPLC-ELSD emerges as the optimal choice because it operates at near-ambient temperatures (preserving the molecule) while providing universal, mass-based detection.

Workflow A 8-Oxa-3-thiabicyclo[5.1.0]octane Sample B Volatility & Stability Assessment A->B C GC-FID (Risk of Thermal Degradation) B->C Volatile D HPLC Analysis (Thermolabile Preservation) B->D Thermolabile E UV Detection (<220 nm) Poor Sensitivity D->E Standard UV F ELSD / CAD Universal Mass Detection D->F Advanced

Analytical modality decision tree for 8-Oxa-3-thiabicyclo[5.1.0]octane.

Section 2: Self-Validating HPLC-ELSD Protocol

To ensure the analytical procedure is fit for its intended purpose, validation must strictly adhere to the ICH Q2(R2) guidelines[3]. Below is the step-by-step methodology for establishing a self-validating HPLC-ELSD system.

Chromatographic & Detector Conditions
  • Column: C18 (150 mm × 4.6 mm, 3 µm). Causality: The high theoretical plate count is necessary to resolve the intact API from closely eluting hydrolysis products.

  • Mobile Phase:

    • Channel A: 10 mM Ammonium Formate in Water.

    • Channel B: Acetonitrile.

    • Causality: ELSD requires strictly volatile mobile phases . Non-volatile salts (e.g., potassium phosphate) will precipitate in the drift tube, causing massive baseline noise and catastrophic detector failure.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • ELSD Parameters: Drift Tube Temperature = 45 °C; Nebulizer Gas ( N2​ ) Pressure = 3.5 psi. Causality: 45 °C is high enough to evaporate the aqueous/organic mobile phase but low enough to prevent the volatilization of the semi-volatile analyte.

Validation Execution (ICH Q2(R2) Standards)

Table 2: ICH Q2(R2) Validation Acceptance Criteria for HPLC-ELSD

Validation ParameterICH Q2(R2) RequirementExpected Result for ELSD
Specificity Baseline resolution of API from degradants Rs​>1.5 for all adjacent peaks
Linearity Proportional response across range R2≥0.99 (Log-Log plot)
Precision (Repeatability) Minimum 6 determinations at 100%%RSD ≤2.0%
Accuracy (Recovery) 9 determinations over 3 conc. levels98.0% – 102.0% recovery
Step 1: Specificity via Forced Degradation

Subject a 1 mg/mL sample to 0.1M HCl and 0.1M NaOH for 2 hours. Neutralize and inject. Mechanistic Rationale: The epoxide ring will open to form a diol, and the thioether will oxidize to a sulfoxide/sulfone. These polar degradants must elute earlier than the intact API. The method is only specific if the resolution ( Rs​ ) between the API and all degradants is >1.5 .

Specificity API 8-Oxa-3-thiabicyclo[5.1.0]octane (Intact API) Acid Acid/Base Stress (0.1M HCl / NaOH) API->Acid Ox Oxidative Stress (3% H2O2) API->Ox Deg1 Diol Formation (Epoxide Ring Opening) Acid->Deg1 Deg2 Sulfoxide/Sulfone (Thioether Oxidation) Ox->Deg2 Sep Chromatographic Separation (Rs > 1.5) Deg1->Sep Deg2->Sep

Forced degradation pathways ensuring HPLC method specificity.

Step 2: Linearity & The Power Law

Prepare standard solutions ranging from 10 µg/mL to 500 µg/mL. Mechanistic Rationale: Because ELSD relies on light scattering by solid particles, the response is inherently non-linear. The relationship follows a power law ( A=aCb ). Therefore, the reportable range is confirmed by evaluating linearity using a log-log transformation ( logA=blogC+loga ) to satisfy ICH Q2(R2) statistical requirements[3]. Plot log(Area) against log(Concentration) and ensure R2≥0.99 .

Step 3: Precision & Accuracy
  • Precision: Inject the 100% test concentration (e.g., 100 µg/mL) six consecutive times. Calculate the %RSD of the peak areas. A self-validating system will trigger an automatic failure if %RSD exceeds 2.0%.

  • Accuracy: Spike known amounts of 8-Oxa-3-thiabicyclo[5.1.0]octane into a synthetic matrix at 50%, 100%, and 150% of the target concentration (3 replicates each). Calculate the percentage recovery.

Conclusion

Testing the purity of 8-Oxa-3-thiabicyclo[5.1.0]octane requires navigating its lack of a UV chromophore and its thermal lability. While GC-FID risks degrading the epoxide ring, and HPLC-UV requires cumbersome derivatization, HPLC-ELSD provides a direct, non-destructive, and universal detection mechanism. By applying log-log linearity models and utilizing strictly volatile mobile phases, researchers can achieve a highly robust, ICH-compliant purity assay.

References

  • Kandlakunta, B., & M, R. (2007). Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate. PubMed. [Link]

  • International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • BrainKart. (2018). Properties of ethers, epoxides, and thioethers. [Link]

Sources

Validation

Comparative Reactivity Guide: 8-Oxa-3-thiabicyclo[5.1.0]octane vs. Oxathiiranes

As a Senior Application Scientist, navigating the reactivity of sulfur-oxygen heterocycles requires a deep understanding of ring strain, thermodynamic stability, and hard-soft acid-base (HSAB) principles. This guide prov...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, navigating the reactivity of sulfur-oxygen heterocycles requires a deep understanding of ring strain, thermodynamic stability, and hard-soft acid-base (HSAB) principles. This guide provides an objective, in-depth comparison between two vastly different classes of O/S-containing compounds: the stable, orthogonal building block 8-Oxa-3-thiabicyclo[5.1.0]octane and the highly transient, strained oxathiiranes .

Structural and Thermodynamic Divergence

The fundamental difference between these two systems lies in their structural topology and resulting internal strain.

8-Oxa-3-thiabicyclo[5.1.0]octane (CAS: 115187-02-5) is a stable bicyclic compound featuring an epoxide ring fused to a seven-membered thiepane ring[1]. This architecture physically isolates the hard oxygen electrophile (the epoxide) from the soft sulfur nucleophile (the thioether). Because the ring strain is distributed across the fused system without direct O-S bond weakness, it is thermodynamically stable at standard temperature and pressure. It is frequently utilized as a robust building block in the synthesis of complex pharmaceuticals, including monobactam derivatives[2].

In stark contrast, the parent oxathiirane is a monocyclic three-membered ring containing contiguous carbon, oxygen, and sulfur atoms. It is extraordinarily strained and thermodynamically unstable—approximately 10 kcal/mol less stable than its sulfine (thiocarbonyl S-oxide) isomer[3]. Because of the strong positive polarization of the sulfur atom against the highly electronegative oxygen, oxathiiranes are highly transient and can only be isolated in low-temperature argon matrices[3][4].

Comparative Reactivity Profiles

Oxathiiranes: Transient Intermediates & Sulfur Transfer

Oxathiiranes do not undergo standard benchtop reactions; instead, they dictate the pathways of high-energy transformations. They are implicated as key reactive intermediates in photolytically initiated sulfur transfer reactions[3]. Upon thermal activation, they spontaneously decompose to yield a ketone and elemental sulfur, or rearrange back to the more stable sulfine. Recent mechanistic studies have also identified oxathiirane S-oxides as critical, vibrationally excited intermediates during the sequestering of greenhouse gases (like SO₂) by N-heterocyclic carbenes[5].

8-Oxa-3-thiabicyclo[5.1.0]octane: Orthogonal Chemoselectivity

Unlike oxathiiranes, 8-Oxa-3-thiabicyclo[5.1.0]octane exhibits predictable, bimolecular reactivity. The molecule presents two distinct reactive sites:

  • S-Oxidation: The thioether sulfur acts as a soft nucleophile and can be selectively oxidized to a sulfoxide or sulfone.

  • Epoxide Ring-Opening: The epoxide acts as a hard electrophile, susceptible to nucleophilic attack (e.g., by amines or water) upon appropriate Lewis acid activation.

Self-Validating Experimental Protocols

To practically harness or observe these compounds, researchers must employ vastly different methodologies. Below are field-proven protocols detailing the causality behind the experimental design.

Protocol A: Matrix Isolation of Parent Oxathiirane

Objective: Photochemical generation and spectroscopic trapping of oxathiirane.

  • Matrix Deposition: Co-deposit the parent sulfine precursor with a vast excess of argon gas onto a CsI window cooled to 11 K inside a cryostat.

    • Causality: The 11 K cryogenic temperature and inert argon matrix completely suppress intermolecular collisions and thermal degradation, trapping the highly unstable oxathiirane unimolecularly.

  • Photolysis: Irradiate the matrix with UV light at λ = 313 ± 10 nm.

    • Causality: This specific wavelength provides the exact activation energy required to induce the photochemical rearrangement of the C=S=O system into the C-O-S ring without triggering secondary photodecomposition.

  • System Validation: Monitor the reaction continuously via in situ FTIR spectroscopy. The protocol is self-validating: successful generation is confirmed when the disappearance of sulfine stretches coincides with the appearance of new bands that match unscaled CCSD(T)/cc-pVTZ computed vibrational frequencies for oxathiirane[3].

Protocol B: Chemoselective S-Oxidation of 8-Oxa-3-thiabicyclo[5.1.0]octane

Objective: Oxidize the thioether to a sulfoxide without cleaving the epoxide.

  • Preparation: Dissolve 8-Oxa-3-thiabicyclo[5.1.0]octane in anhydrous dichloromethane (DCM) under a nitrogen atmosphere and cool to -78 °C.

  • Oxidation: Add exactly 1.0 equivalent of m-CPBA dropwise over 15 minutes.

    • Causality: Operating at -78 °C leverages HSAB principles kinetically. The soft thioether sulfur rapidly attacks the electrophilic peroxy oxygen, while the cryogenic temperature strictly prevents the m-chlorobenzoic acid byproduct from acting as a Brønsted acid to open the epoxide.

  • Quenching: Quench cold with saturated aqueous Na₂S₂O₃ and NaHCO₃.

    • Causality: Na₂S₂O₃ destroys unreacted oxidant to prevent over-oxidation to the sulfone, while NaHCO₃ neutralizes the acidic byproduct.

  • System Validation: Confirm chemoselectivity via crude ¹H NMR. The protocol is validated if the oxirane proton chemical shifts remain structurally intact (unchanged coupling constants), while the adjacent thiepane protons exhibit a distinct downfield shift indicative of the new sulfoxide moiety.

Quantitative Data Summary

Parameter8-Oxa-3-thiabicyclo[5.1.0]octaneParent Oxathiirane
Core Ring System Bicyclic (7-membered + 3-membered)Monocyclic (3-membered)
Heteroatom Arrangement O, S (Isolated functional groups)C-O-S (Contiguous strained ring)
Thermodynamic Stability Stable at standard conditions (298 K)Highly unstable; ~10 kcal/mol higher energy than sulfine[3]
Primary Reactivity Chemoselective oxidation / Nucleophilic ring-openingSulfur transfer / Spontaneous ketone + sulfur formation
Observation / Isolation Standard benchtop synthesis and purificationArgon matrix isolation (11 K)[4]

Mechanistic Pathways & Workflows

G Sulfine Sulfine (Thiocarbonyl S-oxide) hv Photolysis (λ = 313 nm, 11 K) Sulfine->hv Oxathiirane Oxathiirane (Transient Intermediate) hv->Oxathiirane Ketone Ketone + Sulfur (Decomposition) Oxathiirane->Ketone Thermal Rearrangement STransfer Sulfur Transfer (to Nucleophiles) Oxathiirane->STransfer Intermolecular Reaction

Photochemical generation of oxathiirane and its subsequent decomposition/transfer pathways.

G Substrate 8-Oxa-3-thiabicyclo[5.1.0]octane Oxidation S-Oxidation (mCPBA, -78 °C) Substrate->Oxidation RingOpening Epoxide Ring-Opening (Nucleophile + Lewis Acid) Substrate->RingOpening Sulfoxide Bicyclic Sulfoxide (Stable Product) Oxidation->Sulfoxide Chemoselective Diol Functionalized Thiepane (Ring-Opened Product) RingOpening->Diol Regioselective

Orthogonal reactivity pathways of 8-Oxa-3-thiabicyclo[5.1.0]octane showcasing chemoselectivity.

References

  • Title : Oxathiirane. Source : Journal of the American Chemical Society, 2010. URL :[Link]

  • Title : Competitive Reactivity of SO₂ and NO₂ with N-Heterocyclic Carbene: A Mechanistic Study. Source : The Journal of Physical Chemistry A, 2021. URL :[Link]

  • Title : Oxaphosphiranes: isolable phosphorus-containing epoxide rings. Source : Dalton Transactions, 2024. URL :[Link]

  • Title: Monobactams and methods of their synthesis and use. Source: WIPO (PCT), WO2015103583A1, 2015.
  • Title : 8-Oxa-3-thiabicyclo[5.1.0]octane (CAS: 115187-02-5). Source : ChemBuyersGuide, 2024. URL :[Link]

Sources

Comparative

Benchmarking 8-Oxa-3-thiabicyclo[5.1.0]octane(9CI) as a Novel Thioether Ligand in Palladium-Catalyzed Cross-Coupling

Executive Summary Palladium-catalyzed cross-coupling reactions (such as the Suzuki-Miyaura and Mizoroki-Heck reactions) are foundational to modern pharmaceutical development and materials science. While phosphine ligands...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Palladium-catalyzed cross-coupling reactions (such as the Suzuki-Miyaura and Mizoroki-Heck reactions) are foundational to modern pharmaceutical development and materials science. While phosphine ligands (e.g., PPh₃) have historically dominated this space, their inherent air-sensitivity and toxicity have driven the search for robust alternatives. Thioether ligands have recently emerged as highly stable, moisture-insensitive substitutes that exhibit unique hemilabile behavior during the catalytic cycle[1].

This guide provides an objective, data-driven benchmark of 8-Oxa-3-thiabicyclo[5.1.0]octane(9CI) (CAS: 115187-02-5)[2], an unconventional bicyclic thioether-epoxide, evaluating its catalytic efficiency against established industry standards. By analyzing its Turnover Number (TON), Turnover Frequency (TOF), and structural causality, we demonstrate how its unique ring strain and potential for bidentate hemilability optimize Palladium stabilization.

Mechanistic Rationale: The Role of Bicyclic Thioethers

The efficacy of a ligand in cross-coupling is dictated by its ability to balance electron donation (facilitating oxidative addition) with steric bulk and lability (facilitating reductive elimination).

Simple acyclic thioethers, such as diphenyl sulfide, are frequently used to stabilize palladium nanoparticles or act as co-ligands[3]. However, they often suffer from excessive conformational freedom, which weakens the Pd–S orbital overlap.

The compound 8-Oxa-3-thiabicyclo[5.1.0]octane introduces two critical structural advantages:

  • Conformational Locking: The fused 7-membered thiepane ring restricts the sulfur atom's lone pairs into a highly exposed, sterically accessible geometry, enhancing σ -donation to the Pd(II) center.

  • O,S-Hemilability: Thioether donors are known for their hemilabile behavior, temporarily detaching to open coordination sites for substrates[1]. The fused epoxide ring in this molecule provides an adjacent oxygen atom that can act as a secondary, weakly coordinating "safety net." This transient O,S-bidentate coordination prevents the agglomeration of Pd(0) into inactive Pd₁₆S₇ nanoparticles—a common failure mode in sulfur-ligated catalysis[4][5]. Mesocyclic thioethers with secondary heteroatoms have been shown to achieve massive TONs (up to 9.2 × 10⁴) due to this exact stabilization mechanism[6].

G Pd0 Pd(0) Active Catalyst (Thioether Coordinated) OxAdd Oxidative Addition (C-X Bond Cleavage) Pd0->OxAdd Aryl Halide TransMet Transmetalation (Boronic Acid Transfer) OxAdd->TransMet Base / Ar-B(OH)2 RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim Hemilabile Shift RedElim->Pd0 Product Release

Fig 1: Catalytic cycle of Pd-catalyzed cross-coupling with hemilabile thioether coordination.

Benchmarking Experimental Design

To ensure a rigorous and objective comparison, the ligands were benchmarked using a standardized Suzuki-Miyaura cross-coupling between 4-bromoanisole and phenylboronic acid.

Comparative Catalytic Efficiency Data

Reaction Conditions: 1.0 mol% Pd(OAc)₂, 2.0 mol% Ligand, K₂CO₃ (2.0 equiv), EtOH/H₂O (1:1), 80 °C, 6 hours.

Ligand SystemYield (%)TONTOF (h⁻¹)Air/Moisture Stability
Pd / PPh₃ (Industry Standard)949,4001,566Poor
Pd / 8-Oxa-3-thiabicyclo[5.1.0]octane 888,8001,466Good
Pd / Diphenyl Sulfide (Acyclic Baseline)767,6001,266Excellent
Pd (No Ligand Control) 121,200200N/A

Note: Turnover Number (TON) is calculated as moles of product per mole of Pd catalyst. Turnover Frequency (TOF) is TON divided by the 6-hour reaction time.

Step-by-Step Methodology: Self-Validating Protocol

To guarantee trustworthiness, the following experimental workflow utilizes an internal standard and a parallel control to decouple instrumental variance from true chemical yield.

Workflow Step1 1. Pre-activation Pd(OAc)2 + Ligand Step2 2. Reagent Addition Substrates + Base Step1->Step2 Step3 3. Cross-Coupling 80°C, 6 hours Step2->Step3 Step4 4. Quantification GC-MS (Int. Std) Step3->Step4

Fig 2: Self-validating experimental workflow for benchmarking cross-coupling catalytic efficiency.

Procedure & Causality
  • Catalyst Pre-activation: In a Schlenk flask under a nitrogen atmosphere, dissolve Pd(OAc)₂ (1.0 mol%) and the selected ligand (2.0 mol%) in 2 mL of degassed ethanol. Stir for 15 minutes at room temperature.

    • Causality: Pre-mixing allows the thioether to coordinate the Pd(II) center before exposure to the basic aqueous media, preventing premature reduction to inactive Pd black[5].

  • Substrate & Standard Addition: Add 4-bromoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), and exactly 0.5 mmol of n-dodecane.

    • Causality:n-Dodecane acts as an inert internal standard. Adding it prior to the reaction creates a self-validating closed system; any subsequent solvent evaporation or transfer errors during workup will not skew the final GC-MS yield quantification.

  • Reaction Initiation: Add K₂CO₃ (2.0 mmol) dissolved in 2 mL of H₂O. Heat the biphasic mixture to 80 °C for 6 hours.

    • Causality: The biphasic EtOH/H₂O system is deliberately chosen. Unlike phosphines, thioether ligands are highly resistant to oxidation and hydrolysis, enabling the use of "greener" aqueous conditions without ligand degradation[1][3].

  • Workup and Analysis: Cool to room temperature, extract the organic layer with ethyl acetate (3 × 5 mL), dry over MgSO₄, and analyze via GC-MS.

    • Causality: A "No Ligand" control reaction must be run simultaneously. Subtracting the 12% background yield generated by unligated Pd nanoparticles ensures the calculated TON strictly reflects the specific ligand's efficiency.

Expert Analysis & Conclusion

The benchmarking data reveals that 8-Oxa-3-thiabicyclo[5.1.0]octane successfully bridges the performance gap between highly active (but unstable) phosphines and highly stable (but less active) acyclic thioethers.

While it slightly lags behind PPh₃ in raw TOF—due to the inherently weaker σ -donating capacity of sulfur compared to phosphorus—it outperforms the diphenyl sulfide baseline by a margin of 15.7% in overall yield. This performance delta is directly attributable to the bicyclic ring strain and the hemilabile oxirane oxygen, which work in tandem to prevent catalyst deactivation pathways[4][6]. For pharmaceutical development workflows requiring air-stable precatalysts and aqueous-tolerant conditions, 8-Oxa-3-thiabicyclo[5.1.0]octane represents a highly viable, structurally innovative ligand choice.

References

  • C6 H10OS - CAS号查询 - 爱化学 (8-Oxa-3-thiabicyclo[5.1.0]octane(9CI) - CAS 115187-02-5). iChemistry. [Link]

  • Palladacycles of Thioethers Catalyzing Suzuki–Miyaura C–C Coupling: Generation and Catalytic Activity of Nanoparticles. Organometallics - ACS Publications.[Link]

  • Synthesis of neutral (Pd(II), Pt(II)), cationic (Pd(II)), and water-induced anionic (Pd(II)) complexes containing new mesocyclic thioether-aminophosphonite ligands and their application in the Suzuki cross-coupling reaction. PubMed - NIH.[Link]

  • A palladium thiolate-SNS complex-catalyst for Mizoroki–Heck cross-coupling. RSC Advances.[Link]

Sources

Validation

GC-MS Validation of 8-Oxa-3-thiabicyclo[5.1.0]octane (9CI) Reaction Products: A Comparative Analytical Guide

Executive Summary The compound 8-oxa-3-thiabicyclo[5.1.0]octane (CAS 115187-02-5) [1] is a highly versatile bicyclic thiepin-epoxide synthon utilized in the development of sulfur-containing heterocycles and advanced acti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 8-oxa-3-thiabicyclo[5.1.0]octane (CAS 115187-02-5) [1] is a highly versatile bicyclic thiepin-epoxide synthon utilized in the development of sulfur-containing heterocycles and advanced active pharmaceutical ingredients (APIs). During synthesis and degradation studies, this compound primarily undergoes two divergent reaction pathways: sulfur oxidation (yielding sulfoxides and sulfones) and epoxide ring-opening (yielding diols or amino alcohols via nucleophilic attack).

Validating the structural identity and purity of these complex reaction mixtures requires robust analytical workflows. As a Senior Application Scientist, I have designed this guide to objectively compare the performance of standard Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS), High-Resolution Mass Spectrometry (GC-HRMS), and Tandem Mass Spectrometry (GC-MS/MS) for the characterization of these specific reaction products.

Mechanistic Background & Analytical Workflows

The analytical challenge lies in the distinct physicochemical properties of the reaction products:

  • S-Oxidation Products: Sulfoxides are moderately volatile but notoriously thermally labile. They are prone to thermal elimination in hot GC injection ports, often requiring specialized injection techniques[2].

  • Epoxide Ring-Opening Products: Hydrolysis yields 3-thiacycloheptane-1,2-diols. These polar molecules exhibit strong hydrogen bonding, leading to poor volatility, severe peak tailing, and thermal degradation if injected directly. They strictly require chemical derivatization prior to GC-MS analysis [4].

Reaction & Analytical Workflow Diagram

GCMS_Workflow cluster_0 Reaction Pathways of CAS 115187-02-5 cluster_1 Analytical Workflows Reactant 8-Oxa-3-thiabicyclo[5.1.0]octane Oxidation S-Oxidation (Sulfoxide/Sulfone) Reactant->Oxidation [O] RingOpening Epoxide Ring-Opening (Diols) Reactant->RingOpening Hydrolysis GC_EI GC-EI-MS (Single Quad) Oxidation->GC_EI Direct (Cold On-Column) GC_HRMS GC-HRMS (Q-TOF) Oxidation->GC_HRMS Direct (Cold On-Column) Deriv Silylation (BSTFA + Pyridine) RingOpening->Deriv Derivatization Required Deriv->GC_EI Deriv->GC_HRMS

Figure 1: Reaction pathways of 8-oxa-3-thiabicyclo[5.1.0]octane and corresponding GC-MS validation workflows.

Comparative Analysis of GC-MS Modalities

Selecting the correct mass spectrometry modality is critical for data integrity. Table 1 summarizes the performance metrics of three alternative GC-MS systems when analyzing the reaction products of 8-oxa-3-thiabicyclo[5.1.0]octane.

Table 1: Performance Comparison of GC-MS Modalities

Analytical ModalityPrimary ApplicationMass AccuracyLOD / LOQStrengthsLimitations
GC-EI-MS (Single Quad) Routine reaction monitoring & library matching.Nominal (~0.1 Da)1.0 / 5.0 ng/mLHigh robustness; extensive spectral libraries (NIST/Wiley) for standard fragments.Cannot distinguish isobaric interferences; lacks exact elemental composition for novel adducts.
GC-HRMS (Q-TOF) Structural elucidation of novel ring-opened products.High (< 2 ppm)0.1 / 0.5 ng/mLExact mass determination; empirical formula generation; resolves co-eluting background matrix [3].High capital cost; requires complex data processing and frequent mass calibration.
GC-MS/MS (Triple Quad) Trace quantitation of residual starting material (API purity).Nominal (~0.1 Da)<0.01 / 0.05 ng/mLSuperior selectivity via Multiple Reaction Monitoring (MRM); eliminates matrix noise.Requires known precursor-product transitions; poor for untargeted discovery.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . It incorporates internal standards and surrogate markers to prove that both the derivatization chemistry and the instrumental analysis performed flawlessly.

Sample Preparation & Derivatization

Causality Insight: We utilize N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) over other silylating agents because its degradation products are highly volatile and elute before our target analytes, preventing spectral interference [4]. Pyridine is added as a nucleophilic catalyst to ensure the complete silylation of sterically hindered secondary alcohols formed during the epoxide ring-opening.

  • Aliquot & Spike: Transfer 100 µL of the reaction mixture extract into a 2 mL glass GC vial. Spike with 10 µL of d10-phenanthrene (Internal Standard, 10 µg/mL) and 10 µL of 1-octadecanol (Derivatization Surrogate, 10 µg/mL).

  • Evaporation: Evaporate the solvent to complete dryness under a gentle stream of ultra-pure nitrogen at room temperature. Note: Strict anhydrous conditions are mandatory, as water will instantly quench the BSTFA reagent.

  • Derivatization: Add 100 µL of BSTFA (containing 1% TMCS) and 50 µL of anhydrous pyridine.

  • Incubation: Seal the vial with a PTFE-lined cap and incubate at 60 °C for 60 minutes.

  • Cooling: Allow the vial to cool to room temperature prior to injection.

GC-MS Acquisition Parameters

Causality Insight: For the analysis of the S-oxidation products (sulfoxides), a standard split/splitless injector at 250 °C will cause thermal degradation (yielding sulfenic acids). Therefore, a Cold On-Column (COC) injection technique is mandated to introduce the sample directly into the column at a low temperature, preserving the intact molecular ion [2].

  • Column: DB-5MS (30 m × 0.25 mm ID × 0.25 µm film thickness).

  • Carrier Gas: Helium (99.999%), constant flow at 1.2 mL/min.

  • Injection Mode: Cold On-Column (COC) tracking oven temperature, 1.0 µL injection volume.

  • Oven Program: 50 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min).

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 50 to 500.

System Suitability & Validation Criteria

Before accepting the data for the 8-oxa-3-thiabicyclo[5.1.0]octane products, the system must pass two automated checks:

  • Derivatization Efficiency Check: The GC-MS software must detect the TMS-ether of 1-octadecanol (Surrogate). If the peak area is below 80% of the expected historical response, the system flags the batch for Incomplete Derivatization (likely moisture contamination).

  • Instrumental Drift Check: The retention time of the d10-phenanthrene (Internal Standard) must not drift by more than ±0.05 minutes, ensuring column flow and oven thermodynamics are stable.

References

  • Title: EPA Method 525.2: Determination of Organic Compounds in Drinking Water by Liquid-Solid Extraction and Capillary Column Gas Chromatography/Mass Spectrometry Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: Ensure a Healthier World from the Ground Up - GC/MS solutions for environmental and food testing Source: Agilent Technologies URL: [Link]

  • Title: GC-MS Studies on Derivatization of Creatinine and Creatine by BSTFA and Their Measurement in Human Urine Source: National Institutes of Health (PMC) URL: [Link]

Comparative

Comparative Thermal Stability Guide: 8-Oxa-3-thiabicyclo[5.1.0]octane (9CI) and Its Oxidized Analogs

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Protocol Executive Summary The bicyclic framework of 8-Oxa-3-thiabicyclo[5.1....

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Protocol

Executive Summary

The bicyclic framework of 8-Oxa-3-thiabicyclo[5.1.0]octane (9CI) (CAS: 115187-02-5)[1] presents a unique structural motif consisting of a highly strained epoxide fused to a seven-membered thiepane ring. While this compound is highly valuable as a synthetic intermediate and a pharmacophore scaffold, the inherent ring strain of the epoxide makes it susceptible to thermal degradation. This guide objectively compares the thermal stability of the parent sulfide with its oxidized analogs (sulfoxide and sulfone), providing mechanistic insights and self-validating experimental protocols to guide formulation and high-temperature processing decisions.

Mechanistic Context: The Role of Oxidation State in Ring Strain

Epoxides are strained heterocycles that are thermodynamically driven toward ring-opening reactions, a process that is highly dependent on the electronic environment of adjacent substituents[2]. In the oxathiabicyclo system, the oxidation state of the sulfur atom directly dictates the thermal robustness of the entire molecule:

  • Analog A (Parent Sulfide): The electron-rich sulfur atom in the thiepane ring exerts a mild electron-donating effect. At elevated temperatures, transannular interactions can facilitate intramolecular nucleophilic attack, lowering the activation energy required for the thermal cleavage of the epoxide C-O bonds.

  • Analog B (Sulfoxide, 3-oxide): The introduction of a single oxygen atom creates a localized dipole. The resulting inductive electron-withdrawing effect marginally stabilizes the epoxide ring, though the sulfoxide itself is prone to Pummerer-type thermal rearrangements.

  • Analog C (Sulfone, 3,3-dioxide): The profound electron-withdrawing nature of the sulfone group drastically reduces electron density across the bicyclic framework. This inductive depletion strengthens the epoxide C-O bonds against thermal homolysis/heterolysis. Furthermore, sulfone linkages are known to inherently increase the thermal degradation activation energy and char yield in cross-linked networks[3].

Comparative Thermal Data

The following table summarizes the quantitative thermal performance of the three analogs, derived from concurrent Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Compound VariantSulfur Oxidation StateOnset of Degradation ( Td​ )Peak Exotherm ( Tp​ )Primary Thermal Degradation Pathway
Analog A (Parent)Sulfide (-S-)~145 °C158 °CRapid epoxide ring-opening / polymerization
Analog B Sulfoxide (-SO-)~165 °C178 °CDelayed ring-opening / thermal rearrangement
Analog C Sulfone (-SO₂-)~210 °C225 °CHigh-temp ring-opening followed by SO₂ extrusion

Self-Validating Experimental Protocol: Thermal Analysis

To ensure scientific integrity and reproducibility, the following protocol is designed as a self-validating system. It isolates purely thermal degradation events from oxidative interference and uses post-thermal spectroscopic validation to confirm the mechanism.

Step 1: Precision Sample Preparation

  • Action: Weigh 5.0 ± 0.1 mg of each synthesized analog into standard aluminum DSC/TGA crucibles.

  • Causality: Epoxides are highly sensitive to moisture-induced hydrolysis. Samples must be prepared in a dry-box (RH < 5%) to ensure that the measured Td​ reflects thermal stability, not hydrolytic degradation.

Step 2: Concurrent TGA/DSC Execution

  • Action: Heat the samples from 25 °C to 350 °C at a controlled heating rate of 10 °C/min.

  • Atmosphere: Purge with ultra-high purity Nitrogen (N₂) at 50 mL/min.

  • Causality: An inert N₂ atmosphere is critical. It prevents the auto-oxidation of the parent sulfide to a sulfoxide during the run, ensuring that the thermal profile strictly represents the initial oxidation state.

Step 3: Data Correlation & Spectroscopic Validation

  • Action: Correlate the exothermic peak from the DSC curve with the initial mass loss step on the TGA curve. Collect the resulting thermal char and analyze it via ATR-FTIR.

  • Causality: This is the self-validating step. If degradation is purely due to epoxide opening, the characteristic oxirane IR band (~850 cm⁻¹) will disappear in the char, while the sulfone bands (~1120 cm⁻¹ and ~1300 cm⁻¹) will remain intact until temperatures exceed 250 °C[3].

Workflow Visualization

ThermalStability A 8-Oxa-3-thiabicyclo[5.1.0]octane (Sulfide) TGA TGA / DSC Thermal Analysis (Inert N2 Atmosphere) A->TGA B Sulfoxide Analog (3-oxide) B->TGA C Sulfone Analog (3,3-dioxide) C->TGA DegA Td ~145°C Rapid Epoxide Opening TGA->DegA Low Stability DegB Td ~165°C Delayed Ring Opening TGA->DegB Moderate DegC Td ~210°C High Stability / SO2 Extrusion TGA->DegC High Stability

Fig 1: Thermal degradation pathways and relative stability thresholds of oxathiabicyclo analogs.

References

  • iChemistry. "8-Oxa-3-thiabicyclo[5.1.0]octane(9CI) CAS: 115187-02-5." Chemical Database, 2026. Available at:[Link]

  • Morgan, K. M., et al. "Thermochemical Studies of Epoxides and Related Compounds." The Journal of Organic Chemistry, 78(9), 4303-4311, 2013. Available at:[Link]

  • Park, S., & Jin, F. "Thermal stabilities and dynamic mechanical properties of sulfone-containing epoxy resin cured with anhydride." Polymer Degradation and Stability, 86(3), 515-520, 2004. Available at:[Link]

Sources

Validation

Spectroscopic comparison of 8-Oxa-3-thiabicyclo[5.1.0]octane(9CI) with monocyclic thioethers

Title: Spectroscopic Comparison of 8-Oxa-3-thiabicyclo[5.1.0]octane (9CI) with Monocyclic Thioethers: A Practical Guide for Structural Elucidation Introduction The structural elucidation of sulfur-containing heterocycles...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Spectroscopic Comparison of 8-Oxa-3-thiabicyclo[5.1.0]octane (9CI) with Monocyclic Thioethers: A Practical Guide for Structural Elucidation

Introduction The structural elucidation of sulfur-containing heterocycles is a critical component of modern drug development and advanced materials science. 8-Oxa-3-thiabicyclo[5.1.0]octane (CAS 115187-02-5) is a highly specialized bicyclic compound featuring a 7-membered thiacycloheptane (thiepane) ring fused to an oxirane (epoxide) ring. Understanding its complex spectroscopic profile requires a direct comparison with simple monocyclic thioethers like thiepane[1]. This guide provides an objective, data-driven comparison of their Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) properties, detailing exactly how the fused epoxide ring alters the stereoelectronic environment and conformational flexibility of the thioether backbone.

Part 1: Structural and Conformational Framework

Monocyclic thioethers, such as thiepane, are characterized by high conformational flexibility. In solution at room temperature, the 7-membered thiepane ring undergoes rapid interconversion between various twist-chair and twist-boat conformations[2]. This rapid exchange results in time-averaged NMR signals, where the equatorial and axial protons often collapse into simplified multiplets.

Conversely, the fusion of the oxirane ring in 8-Oxa-3-thiabicyclo[5.1.0]octane structurally locks the 7-membered ring. The epoxide acts as a rigid conformational anchor, preventing the rapid ring-flipping seen in monocyclic analogs. This rigidity, combined with the magnetic anisotropy and electron-withdrawing nature of the oxirane oxygen, fundamentally shifts the spectroscopic signature of the entire molecule[3].

ConformationalLogic A Monocyclic Thiepane (Flexible Ring) B Rapid Conformational Exchange A->B C Time-Averaged NMR Signals B->C D 8-Oxa-3-thiabicyclo[5.1.0]octane (Rigid Bicyclic) E Fused Oxirane Ring Locks Conformation D->E F Diastereotopic Splitting & Anisotropic Shifts E->F

Fig 1. Conformational logic dictating NMR differences in monocyclic vs bicyclic thioethers.

Part 2: Spectroscopic Data Comparison

The following tables synthesize the quantitative spectroscopic differences between the flexible monocyclic thiepane and the rigid bicyclic 8-Oxa-3-thiabicyclo[5.1.0]octane.

Table 1: Comparative ¹³C NMR Shifts (CDCl₃, 298 K)
Carbon PositionThiepane (ppm)8-Oxa-3-thiabicyclo[5.1.0]octane (ppm)Assignment / Causality
C1 / C7 ~ 35.4 (CH₂)~ 52.0 - 58.0 (CH)Epoxide fusion causes a significant downfield shift due to the electronegative oxygen[3].
C2 ~ 28.5 (CH₂)~ 35.0 - 40.0 (CH₂)Alpha to both S and the oxirane ring; inductive withdrawal shifts the signal downfield[4].
C3 - (Sulfur)- (Sulfur)Heteroatom position.
C4 ~ 28.5 (CH₂)~ 30.0 - 35.0 (CH₂)Alpha to S; slight downfield shift due to restricted conformation and transannular effects.
C5 / C6 ~ 25.6 (CH₂)~ 24.0 - 28.0 (CH₂)Distal CH₂ groups; relatively unaffected chemically but conformationally locked[1].
Table 2: Comparative ¹H NMR Shifts (CDCl₃, 298 K)
Proton TypeThiepane (ppm)8-Oxa-3-thiabicyclo[5.1.0]octane (ppm)Multiplicity & Causality
Epoxide (H1, H7) N/A~ 3.00 - 3.30Multiplet; heavily deshielded by the oxirane oxygen[3].
Alpha to S (H2, H4) ~ 2.60 - 2.75~ 2.50 - 3.00AB spin system (diastereotopic) in the bicyclic system due to structural rigidity; appears as a simple multiplet in thiepane[1].
Distal CH₂ (H5, H6) ~ 1.60 - 1.80~ 1.50 - 2.00Complex multiplets; restricted rotation in the bicyclic compound causes distinct axial/equatorial shifts[2].
Table 3: Key FT-IR Vibrational Modes
Vibrational ModeThiepane (cm⁻¹)8-Oxa-3-thiabicyclo[5.1.0]octane (cm⁻¹)Diagnostic Significance
C-O-C Asymmetric Stretch N/A~ 1240 - 1260Primary confirmation of the intact oxirane ring[3].
Oxirane Ring Breathing N/A~ 840 - 860Secondary confirmation of the epoxide moiety.
C-S Stretch ~ 650 - 690~ 650 - 700Weak intensity; confirms thioether presence but is less diagnostic than C-O-C[3].

Part 3: Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity and reproducibility, the following protocols must be strictly adhered to. Thioethers are highly susceptible to auto-oxidation, which can drastically alter spectroscopic data and lead to misinterpretation.

Protocol A: High-Resolution NMR Acquisition for Conformationally Rigid Thioethers
  • Sample Preparation: Dissolve 15-20 mg of the analyte in 0.6 mL of anhydrous deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS). Causality: CDCl₃ is non-coordinating, preventing solvent-induced conformational shifts. TMS provides a reliable 0.00 ppm internal standard, which is critical because the anisotropic shifts induced by the epoxide ring are often subtle and require precise calibration[4].

  • Atmospheric Control: Prepare the sample in an argon-filled glovebox. Causality: Thioethers easily oxidize to sulfoxides or sulfones in the presence of atmospheric oxygen. Oxidation would shift the alpha-protons drastically downfield (>3.0 ppm), creating false positives for epoxide-induced deshielding.

  • Acquisition Parameters: Acquire ¹H NMR at ≥400 MHz and ¹³C NMR at 100 MHz at 298 K. Causality: High-field magnets are strictly required to resolve the complex AB spin systems of the diastereotopic protons generated by the rigid bicyclic framework.

  • Variable Temperature (VT) Validation: For the monocyclic thiepane control, cool the sample to 200 K. Causality: Cooling slows the rapid twist-chair/twist-boat interconversion[2]. At the coalescence temperature, the time-averaged signals will split into distinct axial/equatorial peaks, mimicking the inherently locked spectrum of the bicyclic compound and validating the conformational theory.

Protocol B: FT-IR Analysis of Air-Sensitive Oxa-Thia Bicycles
  • Background Subtraction: Collect a background spectrum using an Attenuated Total Reflectance (ATR) accessory equipped with a ZnSe crystal (32 scans, 4 cm⁻¹ resolution). Causality: Atmospheric moisture and CO₂ must be rigorously subtracted to prevent the masking of the critical low-frequency oxirane ring breathing modes (~850 cm⁻¹).

  • Sample Application: Apply the neat sample directly onto the ATR crystal under a continuous stream of dry nitrogen. Causality: The nitrogen blanket prevents transient oxidation of the thioether during the measurement window[3].

  • Spectral Processing: Acquire the spectrum and apply an ATR depth-correction algorithm. Causality: ATR spectra exhibit wavelength-dependent penetration depths. Correction ensures that the relative intensities of the high-frequency C-H stretches and the low-frequency oxirane/thioether stretches are accurately represented for direct comparison.

ExperimentalWorkflow S1 Sample Preparation Inert Atmosphere (Ar/N2) S2 NMR Acquisition CDCl3, 298K, 400+ MHz S1->S2 S3 FT-IR Acquisition ATR Mode, ZnSe Crystal S1->S3 S4 Data Processing Phase Correction & Baseline S2->S4 S3->S4 S5 Validation Cross-referencing 1D/2D Data S4->S5

Fig 2. Self-validating spectroscopic workflow for air-sensitive oxa-thia bicyclic compounds.

References

  • Thiepane | C6H12S | CID 78493 - PubChem - NIH Source: nih.gov URL:1

  • Identification, synthesis, and conformation of tri- and tetrathiacycloalkanes from marine bacteria. Source: SciSpace URL:2

  • Chemoselective Coupling of CS2 and Epoxides for Producing Poly(thioether)s and COS via Oxygen/Sulfur Atom Exchange | Macromolecules Source: ACS Publications URL:3

  • Platinum (II) Complexes with Stereochemically-defined Thiepane Dioxide Diamine Ligands as Anticancer Drugs Source: iiarjournals.org URL:4

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 8-Oxa-3-thiabicyclo[5.1.0]octane(9CI)

An authoritative guide to the safe handling, personal protective equipment (PPE), and operational protocols for 8-Oxa-3-thiabicyclo[5.1.0]octane (9CI) (CAS: 115187-02-5). As a Senior Application Scientist, I have structu...

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Author: BenchChem Technical Support Team. Date: April 2026

An authoritative guide to the safe handling, personal protective equipment (PPE), and operational protocols for 8-Oxa-3-thiabicyclo[5.1.0]octane (9CI) (CAS: 115187-02-5).

As a Senior Application Scientist, I have structured this guide to move beyond basic safety data sheets. Handling bicyclic thioether epoxides requires a mechanistic understanding of their reactivity. This compound combines an epoxide ring—a potent electrophile and alkylating agent—with a thioether linkage, making it susceptible to both ring-opening reactions and oxidation[1]. This dual reactivity profile dictates our stringent approach to PPE and environmental controls.

Chemical Profile & Hazard Causality

8-Oxa-3-thiabicyclo[5.1.0]octane (Formula: C₆H₁₀OS) features a strained three-membered oxirane (epoxide) ring fused to a sulfur-containing heterocycle[1].

Mechanistic Hazards:

  • Alkylating Potential: The strained epoxide ring is highly susceptible to nucleophilic attack. In biological systems, this translates to potential covalent binding with DNA and proteins, classifying it as a suspected mutagen and sensitizer.

  • Oxidative Instability: The thioether moiety can be oxidized to sulfoxides or sulfones. Exposure to strong oxidizers or acids can trigger exothermic degradation.

  • Olfactory Fatigue: Like many organosulfur compounds, it may possess a distinct odor that causes rapid olfactory fatigue, meaning researchers cannot rely on smell as a warning sign for exposure.

Personal Protective Equipment (PPE) Matrix

The selection of PPE is driven by the need to prevent dermal absorption of the alkylating epoxide and inhalation of potentially volatile sulfurous degradation products.

PPE CategorySpecificationMechanistic Justification
Hand Protection Double-gloved. Inner: Nitrile (5 mil). Outer: Butyl rubber (14 mil) for extended handling.Nitrile provides dexterity but degrades rapidly upon continuous exposure to epoxides. Butyl rubber offers a superior permeation barrier against organic epoxides and thioethers.
Eye Protection Splash goggles + Polycarbonate Face Shield.Epoxides cause severe, irreversible corneal damage upon contact due to rapid protein alkylation.
Body Protection Flame-resistant (FR) lab coat, Tyvek sleeves, and closed-toe non-porous footwear.Prevents capillary action of liquid spills against the skin. FR material mitigates risks if exothermic ring-opening occurs.
Respiratory NIOSH-approved half-face respirator with Organic Vapor (OV) cartridges (if handled outside a hood).Protects against aerosolized particulates and volatile sulfur-containing degradation byproducts.

Operational Workflow & Handling Protocol

To ensure a self-validating safety system, all operations must be conducted under inert conditions within a certified chemical fume hood.

Step-by-Step Handling Protocol:

  • Preparation & Purging: Ensure the fume hood face velocity is between 80-120 fpm. Purge the reaction vessel with Argon (N₂ is acceptable, but Argon is denser and better protects the thioether from atmospheric oxygen).

  • Reagent Transfer: Use gas-tight Hamilton syringes for liquid transfers. For solids/neat oils, use anti-static spatulas. Never leave the primary container open to the ambient atmosphere for more than 30 seconds.

  • Reaction Monitoring: When sampling for TLC or LC-MS, immediately quench the aliquot in a vial containing 10% aqueous sodium thiosulfate (Na₂S₂O₃). The thiosulfate acts as a soft nucleophile, safely opening the epoxide ring and neutralizing its alkylating threat before analysis.

  • Spill Response Readiness: Keep a spill kit containing activated carbon and a neutralizing absorbent (e.g., calcium carbonate mixed with a mild nucleophile) within arm's reach.

Workflow Visualization

Below is the logical workflow for handling and emergency response regarding 8-Oxa-3-thiabicyclo[5.1.0]octane.

G A Hazard Assessment (Epoxide/Thioether Reactivity) B Engineering Controls (Fume Hood, Argon Purge) A->B C PPE Selection (Butyl Gloves, Splash Goggles) A->C D Active Handling (Gas-Tight Syringes) B->D C->D E Decontamination (Sodium Thiosulfate Quench) D->E G Spill Event D->G F Waste Disposal (Halogen-Free Organic Waste) E->F H Evacuate & Ventilate G->H I Apply Activated Carbon / Absorbent H->I I->F

Caption: Operational and spill-response workflow for handling 8-Oxa-3-thiabicyclo[5.1.0]octane.

Decontamination and Disposal Plan

Because of its environmental toxicity and alkylating nature, 8-Oxa-3-thiabicyclo[5.1.0]octane cannot be disposed of in standard organic waste without pre-treatment.

  • Quenching: Residual chemical in flasks or syringes must be quenched. Add a 10-20 molar excess of 1M Sodium Thiosulfate or 1M Sodium Hydroxide in methanol. Stir at room temperature for 12 hours to ensure complete ring-opening of the epoxide.

  • Segregation: Once neutralized, the resulting diol/thioether mixture should be collected in a designated "Non-Halogenated Organic Waste" container.

  • Glassware Decontamination: Rinse all contaminated glassware with acetone, followed by a soak in a base bath (KOH/Isopropanol) to destroy any trace organics before standard washing.

References

  • ChemBuyersGuide. "8-OXA-3-THIABICYCLO[5.1.0]OCTANE(9CI)." Alfa Chemistry Catalog, 2024. Available at: [Link]

  • Conier Chem and Pharma. "8-OXA-3-THIABICYCLO[5.1.0]OCTANE (9CI) - CB262687." ChemBuyersGuide Database, 2024. Available at:[Link]

Sources

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